SB-237376
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
179258-62-9 |
|---|---|
Molekularformel |
C20H26ClN3O5 |
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H |
InChI-Schlüssel |
QLUVAVFNMRXIIZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide SB 235375 SB-235375 SB235375 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Electrophysiological Profile of SB-237376: A Dual Ion Channel Modulator
SB-237376 is an investigational antiarrhythmic compound that exhibits a unique mechanism of action characterized by the dual blockade of cardiac potassium and calcium channels. Developed by GlaxoSmithKline, its primary therapeutic indication was for the treatment of cardiac arrhythmias. However, the clinical development of this compound was discontinued during Phase II trials. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cardiac ion channels, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its electrophysiological properties.
Core Mechanism of Action: Dual Blockade of IKr and ICa,L
The principal mechanism of action of this compound is the inhibition of two critical ion currents that govern the repolarization phase of the cardiac action potential: the rapidly activating delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L).[1][2][3]
-
IKr Inhibition: this compound is a potent blocker of the IKr current, which is crucial for the normal repolarization of ventricular myocytes. Inhibition of IKr leads to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.[1]
-
ICa,L Inhibition: At higher concentrations, this compound also exhibits a use-dependent blockade of the L-type calcium current.[1][3] This dual action is significant because while IKr blockade is a common antiarrhythmic strategy, it can also be proarrhythmic. The concurrent blockade of ICa,L by this compound is proposed to mitigate this proarrhythmic risk by preventing excessive prolongation of the APD and the development of early afterdepolarizations (EADs).[1]
The concentration-dependent effect of this compound on the action potential duration is described as bell-shaped, with the maximal prolongation observed at concentrations of 1-3 µM.[1] This suggests that at higher concentrations, the ICa,L blocking effect begins to counteract the APD-prolonging effect of the IKr blockade.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the electrophysiological profile of this compound, primarily derived from studies on canine and rabbit ventricular myocytes.
| Parameter | Value | Species/Model | Reference |
| IKr Inhibition (IC50) | 0.42 µM | Canine/Rabbit Ventricular Myocytes | [1][3] |
| Concentration for Maximum APD Prolongation | 1-3 µM | Canine/Rabbit Ventricular Myocytes | [1] |
| Concentration Inducing EADs | 3 µM | Rabbit Ventricular Wedge Preparations | [1][3] |
Experimental Protocols
The characterization of this compound's mechanism of action relied on standard electrophysiological techniques, including patch-clamp and arterially perfused ventricular wedge preparations.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique was employed to measure the effect of this compound on individual ion currents (IKr and ICa,L) in isolated cardiac myocytes.
-
Cell Preparation: Single ventricular myocytes were enzymatically isolated from canine or rabbit hearts.
-
Recording Configuration: The whole-cell patch-clamp configuration was established to allow for the control of the cell's membrane potential and the recording of the resulting transmembrane currents.
-
Voltage Protocols:
-
For IKr: To isolate and measure IKr, specific voltage-clamp protocols were used. A typical protocol would involve a depolarizing pulse to activate the channel, followed by a repolarizing step to elicit the characteristic tail current, which is a hallmark of IKr. The amplitude of this tail current was measured at various concentrations of this compound to determine the IC50 value.
-
For ICa,L: The L-type calcium current was elicited by depolarizing voltage steps from a holding potential. The peak inward current was measured in the presence and absence of different concentrations of this compound to assess the extent of blockade. To investigate use-dependency, the blocking effect was likely measured at different stimulation frequencies.
-
-
Solutions: The pipette solution would typically contain a high concentration of potassium and be designed to mimic the intracellular environment. The extracellular solution would be a physiological saline solution, and specific channel blockers (e.g., for sodium and other potassium channels) would be added to isolate the current of interest.
Arterially Perfused Ventricular Wedge Preparation
This ex vivo model preserves the three-dimensional structure and transmural heterogeneity of the ventricular wall, allowing for the study of the effects of this compound on the action potential duration and the genesis of arrhythmias in a more integrated system.
-
Preparation: A wedge of tissue from the canine or rabbit left ventricle was dissected and arterially perfused with a physiological solution.
-
Recording: Transmembrane action potentials were recorded from different layers of the ventricular wall (epicardium, midmyocardium, and endocardium) using microelectrodes. A pseudo-ECG was also recorded to measure the QT interval.
-
Drug Application: this compound was added to the perfusate at various concentrations.
-
Endpoints: The primary endpoints were the changes in action potential duration at 90% repolarization (APD90), the transmural dispersion of repolarization (the difference in APD across the ventricular wall), and the induction of early afterdepolarizations (EADs).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for Electrophysiological Characterization
Caption: Experimental workflow for characterizing this compound.
References
A Technical Guide to Selective GPR55 Antagonists
Introduction
G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target implicated in a variety of physiological and pathophysiological processes, including inflammatory and neuropathic pain, cancer, and metabolic disorders.[1][2] Initially deorphanized as a putative cannabinoid receptor, GPR55 is now known to be activated by the endogenous lipid ligand L-α-lysophosphatidylinositol (LPI).[1][3][4] The development of selective antagonists is crucial for elucidating the precise biological roles of GPR55 and for validating its potential as a drug target. While information on a specific compound designated SB-237376 is not available in the current scientific literature, this guide provides an in-depth overview of well-characterized, selective GPR55 antagonists, focusing on their pharmacological data, the experimental protocols used for their identification, and the complex signaling pathways they modulate.
GPR55 Signaling Pathways
GPR55 activation initiates a complex network of intracellular signaling cascades. Unlike classical cannabinoid receptors, GPR55 primarily couples to Gα12/13 and Gαq G-proteins.[4][5][6] This coupling leads to the activation of downstream effectors including RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[4][6] Furthermore, GPR55 signaling modulates the activity of key transcription factors such as NFAT (nuclear factor of activated T-cells), NF-κB (nuclear factor-kappa B), and CREB (cAMP response element-binding protein), and stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[3][7]
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 - Wikipedia [en.wikipedia.org]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR55 in Pancreatic Cancer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the G protein-coupled receptor 55 (GPR55) and its multifaceted role in the pathology of pancreatic cancer. Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies with limited therapeutic options, making the exploration of novel molecular targets like GPR55 a critical area of research.[1][2][3][4][5] This document summarizes key findings on GPR55's involvement in pancreatic cancer progression, details the experimental methodologies used to elucidate its function, and presents signaling pathways and experimental workflows through standardized diagrams.
GPR55 Expression and Clinical Significance in Pancreatic Cancer
GPR55 is increasingly recognized as a pro-tumorigenic factor in various cancers, including pancreatic cancer.[6][7][8] Studies have demonstrated elevated expression of GPR55 in human pancreatic ductal adenocarcinoma tissues compared to normal pancreatic tissue.[1] This overexpression is not only observed in cancer cells but also within the immune cells of the tumor microenvironment (TME).[7][8] The negative correlation between GPR55 expression and patient survival in PDAC underscores its potential as a prognostic biomarker and a therapeutic target.[9]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on GPR55 in pancreatic cancer, providing a clear comparison of the effects of GPR55 modulation in various experimental models.
Table 1: In Vivo Efficacy of GPR55 Genetic Ablation and Pharmacological Inhibition
| Experimental Model | Treatment/Genetic Modification | Key Findings | Reference |
| KPC Mouse Model (KRASWT/G12D/TP53WT/R172H/Pdx1-Cre+/+) | Gpr55 Genetic Ablation (KPCG mice) | Significantly prolonged survival compared to KPC mice (p=0.0013). | [5][6] |
| KPC Mouse Model | Cannabidiol (CBD; 100mg/kg) + Gemcitabine (100mg/kg) | Nearly three times longer survival compared to vehicle or gemcitabine alone. | [1][2][3][4][5] |
| KPCY tumor cell line subcutaneously injected into wildtype (WT) and GPR55 knockout (KO) mice | GPR55 KO in the tumor microenvironment | Reduced tumor weight and volume. | [2][7][10] |
| PANC-1 Xenograft Model | (R,S')-4'-methoxy-1-naphthylfenoterol (MNF) | Significantly reduced tumor growth and circulating L-lactate concentrations. | [1][11] |
Table 2: In Vitro Effects of GPR55 Inhibition on Pancreatic Cancer Cells
| Cell Line(s) | Treatment | Effect | Reference |
| ASPC1, HPAFII, BXPC3, PANC1 | Cannabidiol (CBD) | Inhibited anchorage-dependent growth. | [6] |
| HPAFII | siRNA-mediated GPR55 downregulation | Reduced phosphorylation of ERK1/2 and S6. | [6] |
| PDAC cell lines | GPR55 downregulation | Blocked cell cycle at the G1/S transition phase. | [6] |
| PANC-1 | (R,R')-MNF (GPR55 antagonist) | Reduced proliferation, survival, and motility. | [12] |
| PANC-1 | (R,R')-MNF or CID16020046 (GPR55 antagonists) | Lowered the amount of MDR proteins (P-glycoprotein and BCRP). | [13] |
GPR55 Signaling Pathways in Pancreatic Cancer
GPR55 activation in pancreatic cancer cells triggers downstream signaling cascades that promote cell proliferation, survival, and metabolic reprogramming. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and the PI3K/AKT pathways.
GPR55-Mediated Pro-Tumorigenic Signaling
Activation of GPR55 by its putative ligand, L-α-lysophosphatidylinositol (LPI), leads to the stimulation of the MAPK/ERK and PI3K/AKT signaling pathways.[9] This results in increased cell cycle progression and proliferation.[2][3][4][6] Furthermore, GPR55 signaling has been shown to be regulated by the tumor suppressor p53 through the modulation of microRNA miR34b-3p.[1][2][3][4]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Immunohistochemistry (IHC) for GPR55 Expression
Objective: To visualize the expression and localization of GPR55 protein in human and murine pancreatic tissue sections.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific antibody binding is blocked by incubating with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against GPR55 (specific clone and dilution to be optimized, e.g., 1:100-1:500) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: After washing in PBS, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of antigen expression.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.
Cell Viability Assay
Objective: To quantify the effect of GPR55 inhibitors on the proliferation of pancreatic cancer cell lines.
Protocol:
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, HPAFII) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of a GPR55 inhibitor (e.g., CBD, MNF) or vehicle control for 24, 48, or 72 hours.
-
MTT or WST-1 Assay:
-
MTT: MTT reagent (5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
WST-1: WST-1 reagent is added to each well and incubated for 1-4 hours at 37°C. The absorbance of the soluble formazan product is measured at 450 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of GPR55 modulation on the activation of downstream signaling proteins like ERK and AKT.
Protocol:
-
Cell Lysis: Pancreatic cancer cells, following treatment or genetic modification, are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of ERK, AKT, and other proteins of interest overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for studying the effects of GPR55 inhibition and the logical relationship between GPR55 and the tumor microenvironment.
In Vivo Study Workflow for GPR55 Inhibition
GPR55's Role in the Tumor Microenvironment
Recent studies have highlighted the role of GPR55 in the tumor microenvironment, where its deficiency leads to an anti-tumorigenic immune profile.[7][8] GPR55 expressed on immune cells can suppress T-cell function and migration, thereby promoting a "cold" tumor environment that is less responsive to immunotherapy.[7][10]
Conclusion and Future Directions
The evidence strongly supports a pro-tumorigenic role for GPR55 in pancreatic cancer through the activation of key oncogenic signaling pathways and the modulation of the tumor microenvironment. Inhibition of GPR55, particularly in combination with standard chemotherapy like gemcitabine, presents a promising therapeutic strategy.[1][2][3][4][5] Future research should focus on the development of more potent and selective GPR55 antagonists and their evaluation in clinical trials. A deeper understanding of the interplay between GPR55 signaling in cancer cells and immune cells within the TME will be crucial for designing effective combination therapies to improve patient outcomes in pancreatic cancer.
References
- 1. Deprogramming metabolism in pancreatic cancer with a bi-functional GPR55 inhibitor and biased β2 adrenergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deprogramming metabolism in pancreatic cancer with a bi-functional GPR55 inhibitor and biased β2 adrenergic agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 in the tumor microenvironment of pancreatic cancer controls tumorigenesis_data1 [zenodo.org]
- 5. GPR55 signalling promotes proliferation of pancreatic cancer cells and tumour growth in mice, and its inhibition increases effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. GPR55 in the tumor microenvironment of pancreatic cancer controls tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GPR55 in the tumor microenvironment of pancreatic cancer controls tumorigenesis [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. GPR55 in the tumor microenvironment of pancreatic cancer controls tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective GPR55 antagonism reduces chemoresistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-237376: A Case of Mistaken Identity in Endocannabinoid Research
Initial investigations into the compound SB-237376 have revealed a significant discrepancy with the requested topic of its effects on the endocannabinoid system. All available scientific literature identifies this compound not as a modulator of cannabinoid signaling, but as an antiarrhythmic agent with a distinct mechanism of action targeting cardiac ion channels.
This compound, with the "SB" prefix likely indicating its origin from the pharmaceutical company SmithKline Beecham (now GlaxoSmithKline), has been characterized as a dual blocker of potassium and calcium channels in cardiac myocytes.[1][2][3][4][5] This primary activity positions it as a potential therapeutic for cardiac arrhythmias.
The compound's principal mechanism involves the inhibition of the rapidly activating delayed rectifier potassium current (IKr), with a reported half-maximal inhibitory concentration (IC50) of 0.42 μM.[1][5] Additionally, at higher concentrations, this compound exhibits blocking effects on L-type calcium channels (ICa,L).[1][5] This dual ion channel blockade is a recognized strategy in the development of antiarrhythmic drugs, aiming to prolong the cardiac action potential while mitigating the risk of proarrhythmic side effects.[1]
Extensive searches of scientific databases and literature have yielded no evidence to suggest that this compound interacts with or modulates any component of the endocannabinoid system, including cannabinoid receptors (CB1 and CB2), or the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
Therefore, the premise of creating an in-depth technical guide on the effects of this compound on the endocannabinoid system is not supported by the current body of scientific evidence. The compound's established pharmacological profile places it firmly within the domain of cardiovascular research, specifically in the field of cardiac electrophysiology.
For researchers, scientists, and drug development professionals interested in the endocannabinoid system, the focus should be directed towards compounds that have been specifically designed and validated to interact with this complex signaling network. These include a wide range of selective and non-selective cannabinoid receptor agonists and antagonists, as well as inhibitors of FAAH and MAGL that have been extensively studied for their therapeutic potential in various physiological and pathological conditions.
References
- 1. Electrophysiologic effects of this compound: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of SB-237376 in Deciphering GPR55 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to GPR55 and SB-237376
GPR55 is a class A G protein-coupled receptor (GPCR) that is activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), as well as certain cannabinoid ligands.[2][3] Unlike classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a distinct pharmacological profile and couples to a unique set of downstream signaling effectors.[3] Its activation has been linked to various cellular processes, making it a receptor of considerable interest in drug discovery.
This compound is a chemical probe that has been identified as an antagonist of GPR55. While its detailed pharmacological data is limited in publicly accessible literature, its utility lies in its potential to selectively block GPR55-mediated signaling, thereby enabling researchers to dissect the specific contributions of this receptor to cellular and physiological responses.
GPR55 Signaling Pathways
GPR55 activation initiates a cascade of intracellular events primarily through its coupling to Gαq, Gα12, and Gα13 proteins.[3][4] These interactions lead to the activation of several key downstream signaling pathways.
-
RhoA/ROCK Pathway: GPR55 coupling to Gα12/13 activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[5] This pathway is crucial for cytoskeletal rearrangements, cell migration, and proliferation.
-
Phospholipase C (PLC) and Calcium Mobilization: GPR55 activation, likely through Gαq, stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6]
-
ERK1/2 Phosphorylation: A common downstream consequence of GPR55 activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) pathway.[2][5] This pathway plays a critical role in cell proliferation, differentiation, and survival. The activation of ERK1/2 by GPR55 can be dependent on the RhoA/ROCK pathway.[7]
-
Transcription Factor Activation: The signaling cascades initiated by GPR55 converge on the activation of several transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB).[2] These transcription factors regulate the expression of genes involved in a wide array of cellular functions.
Below is a diagram illustrating the primary signaling pathways associated with GPR55 activation.
Quantitative Data for GPR55 Antagonists
While specific IC50 or Ki values for this compound are not readily found in the surveyed literature, the following table summarizes the potency of other well-characterized GPR55 antagonists. This data provides a valuable reference for researchers selecting appropriate tools for their studies.
| Antagonist | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| ML191 | β-arrestin trafficking | U2OS | LPI (10 µM) | 1080 ± 30 | [8] |
| ERK1/2 Phosphorylation | U2OS | LPI | 400 ± 100 | [8] | |
| ML192 | β-arrestin trafficking | U2OS | LPI (10 µM) | 700 ± 50 | [8] |
| ERK1/2 Phosphorylation | U2OS | LPI | 1100 ± 300 | [8] | |
| ML193 | β-arrestin trafficking | U2OS | LPI (10 µM) | 220 ± 30 | [8] |
| ERK1/2 Phosphorylation | U2OS | LPI | 200 ± 300 | [8] | |
| CID16020046 | GPR55 activation | HEK293 | LPI | 1000 | |
| Cannabidiol (CBD) | GTPγS binding | HEK293 | CP55,940 | 440 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study GPR55 signaling pathways. These protocols can be adapted for the use of this compound to investigate its inhibitory effects.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPR55 activation.
Protocol:
-
Cell Culture: Seed HEK293 cells stably or transiently expressing GPR55 in a black, clear-bottom 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in HBSS for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells again with HBSS. Add this compound at various concentrations or vehicle control and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading. Add a GPR55 agonist, such as L-α-lysophosphatidylinositol (LPI), at a predetermined EC80 concentration and immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the agonist response in the presence of different concentrations of this compound to determine the IC50 value.
GTPγS Binding Assay
This assay directly measures the activation of G proteins by GPR55.
References
- 1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylinositol Induced Morphological Changes and Stress Fiber Formation through the GPR55-RhoA-ROCK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR55 Receptor Antagonist, CID16020046 | 834903-43-4 [sigmaaldrich.com]
GPR55: A Pivotal Regulator in Central Nervous System Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The G protein-coupled receptor 55 (GPR55) has emerged as a significant modulator of a multitude of physiological processes, with a particularly compelling role in the intricate development of the central nervous system (CNS). Initially de-orphanized as a putative cannabinoid receptor, GPR55 exhibits a distinct pharmacological profile and signaling cascade that sets it apart from the classical CB1 and CB2 receptors. Its endogenous ligand, lysophosphatidylinositol (LPI), and various synthetic agonists and antagonists have been instrumental in elucidating its function. This technical guide provides a comprehensive overview of the current understanding of GPR55's function in CNS development, with a focus on its involvement in neurogenesis, neuronal migration, axon guidance, and synapse formation. We present a detailed summary of quantitative data from key experimental findings, outline methodologies for crucial experiments, and provide visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The development of the central nervous system is a highly orchestrated process involving the precise regulation of neural stem cell (NSC) proliferation, differentiation, migration, and the formation of complex neural circuits. The G protein-coupled receptor 55 (GPR55) has been identified as a key player in these fundamental neurodevelopmental events.[1][2] GPR55 is a 319-amino acid protein, and while it is activated by some cannabinoid ligands, it shares low sequence homology with the canonical cannabinoid receptors CB1 (13.5%) and CB2 (14.4%).[2] Its primary endogenous ligand is believed to be lysophosphatidylinositol (LPI).[2] GPR55 is widely expressed in the CNS, including in the hippocampus, retina, and striatum, suggesting its pleiotropic functions in brain development and physiology.[1][2][3] This whitepaper will delve into the multifaceted role of GPR55 in CNS development, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways.
GPR55 Signaling Pathways in CNS Development
GPR55 activation initiates a cascade of intracellular signaling events that are crucial for its effects on CNS development. The primary signaling pathways implicated are the RhoA and ERK1/2 pathways.[2][4] The activation of these pathways appears to be ligand- and concentration-dependent, leading to diverse cellular responses.[5]
Activation of GPR55 by LPI can lead to the coupling with Gα13, which in turn activates RhoA.[1][4] RhoA is a small GTPase that plays a critical role in cytoskeletal dynamics, influencing processes such as cell migration and growth cone morphology.[2][6] Additionally, GPR55 activation can phosphorylate extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation, differentiation, and survival.[1][2] The interplay between these pathways dictates the ultimate cellular outcome of GPR55 stimulation. For instance, low concentrations of LPI have been shown to promote axon growth via the ERK1/2 pathway, while higher concentrations can induce growth cone collapse through the RhoA pathway.[5]
Figure 1: GPR55 Signaling Pathways in CNS Development.
Role of GPR55 in Neurogenesis
GPR55 plays a significant role in regulating the proliferation and differentiation of neural stem cells (NSCs), a fundamental process in both embryonic development and adult neurogenesis.[1][7]
Neural Stem Cell Proliferation
In vitro studies have demonstrated that activation of GPR55 by agonists such as LPI, O-1602, and ML184 significantly increases the proliferation rate of human NSCs.[1][8] This pro-proliferative effect is attenuated by the GPR55-selective antagonist ML193.[1][8] In vivo experiments corroborate these findings, with continuous administration of the GPR55 agonist O-1602 into the hippocampus of mice leading to an increased number of Ki67-positive proliferating cells in the dentate gyrus.[1][8] Conversely, GPR55 knockout (GPR55-/-) mice exhibit reduced basal rates of NSC proliferation in the hippocampus.[1][8]
Neuronal Differentiation
Beyond proliferation, GPR55 activation also promotes the differentiation of NSCs into neurons.[1][7] Treatment of human NSCs with the GPR55 agonist ML184 has been shown to significantly increase the expression of the neuronal marker βIII-tubulin.[1] This effect is blocked by the co-administration of the antagonist ML193, which on its own reduces the rate of neuronal differentiation.[1]
Quantitative Data on GPR55 in Neurogenesis
| Experiment | Model | Treatment | Key Finding | Reference |
| NSC Proliferation (in vitro) | Human NSCs | GPR55 agonists (O-1602, LPI, ML184) | Significant increase in BrdU incorporation. | [1][8] |
| NSC Proliferation (in vivo) | C57BL/6 Mice | O-1602 (4 μg/kg/day for 14 days) | Significant increase in Ki67+ cells in the dentate gyrus. | [1][8] |
| Basal NSC Proliferation (in vivo) | GPR55-/- Mice | Vehicle | Significantly reduced rate of proliferation compared to wild-type. | [1][8] |
| Neuronal Differentiation (in vitro) | Human NSCs | ML184 (GPR55 agonist) | Significant increase in βIII-tubulin expression. | [1] |
| Neuronal Differentiation (in vitro) | Human NSCs | ML193 (GPR55 antagonist) | Significant decrease in βIII-tubulin expression. | [1] |
GPR55 in Axon Growth and Guidance
The precise wiring of the nervous system depends on the accurate navigation of axons to their targets, a process guided by various molecular cues. GPR55 has been identified as a novel mediator of axon guidance.[2][5]
Growth Cone Morphology and Axon Outgrowth
In vitro studies using retinal explants from GPR55-/- mouse embryos have revealed smaller growth cones with fewer filopodia and decreased neurite outgrowth compared to wild-type neurons.[2] Treatment of wild-type retinal neurons with GPR55 agonists like LPI and O-1602 leads to an increase in growth cone size and filopodia number, promoting a chemo-attractive effect.[2][9][10] Conversely, the GPR55 antagonist cannabidiol (CBD) decreases growth cone size and filopodia number, inducing chemo-repulsion.[2][9][10] These effects are absent in neurons from GPR55-/- mice, confirming the receptor's involvement.[2][9][10]
In Vivo Axon Targeting
The role of GPR55 in axon guidance is further supported by in vivo evidence. GPR55-/- mice exhibit defects in the segregation of retinal projections to the superior colliculus and dorsal lateral geniculate nucleus.[9][10] A single intraocular injection of LPI in wild-type mice increases axonal branching in the dorsal terminal nucleus, while treatment with CBD decreases it.[2][9][10]
Quantitative Data on GPR55 in Axon Growth
| Experiment | Model | Treatment | Key Finding | Reference |
| Growth Cone Size (in vitro) | gpr55+/+ Retinal Neurons | LPI (1 µM), O-1602 (300 nM) | Increase in growth cone surface area. | [2] |
| Growth Cone Size (in vitro) | gpr55+/+ Retinal Neurons | CBD (300 nM) | Decrease in growth cone surface area. | [2] |
| Neurite Outgrowth (in vitro) | gpr55-/- Retinal Explants | Basal | Decreased total neurite outgrowth compared to wild-type. | [2] |
| Axon Branching (in vivo) | Wild-type Mice | LPI (intraocular injection) | Increased branching in the dorsal terminal nucleus. | [2][9][10] |
| Axon Branching (in vivo) | Wild-type Mice | CBD (intraocular injection) | Decreased branching in the dorsal terminal nucleus. | [2][9][10] |
Experimental Protocols
In Vivo Administration of GPR55 Agonist via Osmotic Pump
This protocol describes the continuous intrahippocampal administration of a GPR55 agonist to assess its effects on adult neurogenesis.[1][11]
Figure 2: Workflow for In Vivo GPR55 Agonist Administration.
Materials:
-
GPR55 agonist (e.g., O-1602)
-
Vehicle (e.g., artificial cerebrospinal fluid with 0.05% ethanol)
-
Osmotic mini-pumps (e.g., Alzet)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Dental cement
Procedure:
-
Anesthetize the mouse and mount it on a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the hippocampus.
-
Implant a guide cannula to the desired depth.
-
Connect the cannula to a pre-filled osmotic mini-pump containing the GPR55 agonist or vehicle.
-
Secure the cannula and a portion of the pump tubing to the skull with dental cement.
-
Suture the incision and allow the animal to recover.
-
The pump will deliver the compound continuously for the specified duration (e.g., 14 days).
-
Following the treatment period, animals are euthanized, and brain tissue is collected for analysis.
Retinal Explant Culture for Axon Growth Analysis
This protocol is used to study the effects of GPR55 modulation on retinal ganglion cell (RGC) axon growth and guidance in vitro.[1][12]
Materials:
-
Embryonic day 14/15 mouse embryos
-
Dissection medium (e.g., ice-cold DPBS)
-
Coated coverslips (poly-D-lysine and laminin)
-
Neurobasal medium supplemented with growth factors
-
GPR55 agonists/antagonists
Procedure:
-
Isolate retinas from E14/15 mouse embryos in ice-cold DPBS.
-
Dissect the retinas into small segments.
-
Plate the retinal explants on coated glass coverslips in a 24-well plate.
-
Culture the explants in supplemented neurobasal medium at 37°C and 5% CO2.
-
After a period of initial growth (e.g., 2 days in vitro), treat the cultures with GPR55 modulators.
-
Fix and immunostain the explants for neuronal markers (e.g., βIII-tubulin) to visualize axons.
-
Image the explants using microscopy and quantify neurite outgrowth, growth cone area, and filopodia number.
Flow Cytometry for Neural Stem Cell Proliferation
This method allows for the quantitative analysis of NSC proliferation in response to GPR55 activation.[1][9]
Materials:
-
Human neural stem cells (hNSCs)
-
Cell culture medium
-
GPR55 agonists/antagonists
-
BrdU (5-bromo-2'-deoxyuridine)
-
7-AAD (7-Aminoactinomycin D)
-
Flow cytometer
Procedure:
-
Culture hNSCs in appropriate medium.
-
Treat the cells with GPR55 agonists or antagonists for a specified period (e.g., 48 hours).
-
For the final hour of treatment, add BrdU to the culture medium to label cells in S-phase.
-
Harvest the cells and fix and permeabilize them.
-
Stain the cells with fluorescently labeled antibodies against BrdU and with 7-AAD for total DNA content.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
The body of evidence strongly supports a critical role for GPR55 in multiple facets of central nervous system development. Its influence on neural stem cell dynamics, axon pathfinding, and the underlying signaling cascades positions it as a promising target for therapeutic intervention in neurodevelopmental disorders and for promoting neural repair. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the intricacies of GPR55 function.
Future research should aim to further dissect the ligand- and context-dependent signaling of GPR55, explore its interaction with other signaling pathways crucial for CNS development, and investigate its role in later developmental stages, such as synaptogenesis and myelination. The development of more specific and potent GPR55 modulators will be instrumental in translating our understanding of this receptor into novel therapeutic strategies for a range of neurological conditions.
References
- 1. Role of GPR55 during Axon Growth and Target Innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylinositol causes neurite retraction via GPR55, G13 and RhoA in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing mouse neural stem cell and progenitor cell proliferation using EdU incorporation and multicolor flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [scholarshare.temple.edu]
- 12. Frontiers | Adult Mouse Retina Explants: From ex vivo to in vivo Model of Central Nervous System Injuries [frontiersin.org]
Investigating the Physiological Role of GPR55: A Technical Guide for Researchers
A Note on the Investigatory Tool: SB-237376
An extensive review of the current scientific literature reveals no direct evidence of interaction between the compound This compound and the G protein-coupled receptor 55 (GPR55). This compound is well-documented as a selective antagonist for the serotonin 5-HT2C receptor. Therefore, a technical guide on the use of this compound to investigate GPR55 is not scientifically feasible at this time.
This guide has been adapted to feature a well-characterized and selective GPR55 antagonist, CID16020046 , as the primary investigatory tool. The methodologies and principles described herein are broadly applicable to the study of GPR55 with any selective antagonist.
Introduction to GPR55
The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention as a putative cannabinoid receptor, though it shares low sequence homology with the classical cannabinoid receptors, CB1 and CB2.[1] GPR55 is activated by various ligands, including the endogenous lysophosphatidylinositol (LPI), as well as certain cannabinoids.[2][3] Its activation is coupled to G proteins Gαq, Gα12, and Gα13, leading to the initiation of diverse downstream signaling cascades.[2][4]
GPR55 is widely expressed in various tissues, including the brain, adrenal glands, gastrointestinal tract, and bone, suggesting its involvement in a broad range of physiological processes.[5] Research has implicated GPR55 in the regulation of bone mass, inflammation, neuropathic pain, cancer cell proliferation, and energy homeostasis.[5][6][7][8] The use of selective antagonists is crucial for dissecting the specific physiological and pathophysiological roles of this receptor.
GPR55 Signaling Pathways
GPR55 activation initiates a complex network of intracellular signaling events. The primary pathways involve the activation of Gαq and Gα12/13 proteins.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4]
-
Gα12/13 Pathway: The Gα12/13 pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[6] This pathway is implicated in cytoskeleton rearrangement and the activation of transcription factors.
Both pathways can converge on the activation of the extracellular signal-regulated kinase (ERK) cascade, a key regulator of cell proliferation and survival.
GPR55 Signaling Pathways
Quantitative Data for GPR55 Ligands
The following table summarizes the pharmacological data for selected GPR55 ligands. This data is essential for designing experiments with appropriate compound concentrations.
| Compound | Type | Assay | Species | EC50 / IC50 (µM) | Reference |
| L-α-lysophosphatidylinositol (LPI) | Agonist | β-arrestin Translocation | Human | 1.2 | [7] |
| L-α-lysophosphatidylinositol (LPI) | Agonist | Calcium Mobilization | Human | 0.049 | [3] |
| O-1602 | Agonist | GTPγS Binding | Human | ~0.013 | [6] |
| Cannabidiol (CBD) | Antagonist | Calcium Mobilization | Human | 0.445 | [6] |
| CID16020046 | Antagonist | GPR55 Activation | Human | 1 | |
| ML191 | Antagonist | β-arrestin Translocation | Human | 1.08 | [5] |
| ML192 | Antagonist | β-arrestin Translocation | Human | 0.70 | [5] |
| ML193 | Antagonist | β-arrestin Translocation | Human | 0.22 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the physiological role of GPR55 using an antagonist like CID16020046.
In Vitro Characterization
This assay measures the increase in intracellular calcium concentration following GPR55 activation.
Principle: GPR55 activation through the Gαq pathway leads to IP3-mediated calcium release from the endoplasmic reticulum. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing human GPR55 in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Antagonist Pre-incubation: Wash the cells with HBSS to remove excess dye. Pre-incubate the cells with varying concentrations of CID16020046 or vehicle for 30 minutes.
-
Agonist Stimulation and Measurement: Measure the baseline fluorescence using a fluorescence plate reader. Add a known GPR55 agonist (e.g., LPI at its EC80 concentration) and immediately begin kinetic fluorescence readings.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline. Determine the IC50 of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
Calcium Mobilization Assay Workflow
This assay determines the effect of GPR55 antagonism on the activation of the ERK signaling pathway.
Principle: GPR55 activation can lead to the phosphorylation and activation of ERK1/2. This can be quantified using methods like Western blotting or AlphaScreen™ SureFire™ assays.
Protocol (AlphaScreen™ SureFire™):
-
Cell Culture and Starvation: Culture GPR55-expressing cells in a 96-well plate. Serum-starve the cells overnight before the assay.
-
Antagonist Pre-incubation: Pre-treat the cells with different concentrations of CID16020046 for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., LPI) for the predetermined optimal time (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Assay Procedure: Transfer the lysate to a 384-well plate. Add the acceptor and donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an EnVision® plate reader.
-
Data Analysis: Determine the level of ERK1/2 phosphorylation and calculate the inhibitory effect of the antagonist.
This assay measures the activation of RhoA, a key downstream effector of the GPR55-Gα12/13 pathway.
Principle: Active, GTP-bound RhoA can be specifically pulled down from cell lysates using a Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin, coupled to agarose beads. The amount of pulled-down RhoA is then quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment: Culture GPR55-expressing cells to near confluence. Treat with vehicle or CID16020046, followed by stimulation with a GPR55 agonist.
-
Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.
-
Pulldown Assay: Incubate the cell lysates with Rhotekin-RBD agarose beads to pull down active RhoA.
-
Western Blotting: Wash the beads and elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody.
-
Quantification: Quantify the amount of active RhoA by densitometry and normalize to the total RhoA in the input lysates.
In Vivo Investigation
To investigate the physiological role of GPR55 in a whole-organism context, in vivo studies using GPR55 knockout mice or pharmacological blockade with an antagonist are essential.
Principle: GPR55 has been implicated in pain signaling. The effect of a GPR55 antagonist on inflammatory pain can be assessed using models like the formalin test.
Protocol:
-
Animal Groups: Use wild-type mice and, if available, GPR55 knockout mice as a genetic control.
-
Drug Administration: Administer CID16020046 or vehicle systemically (e.g., intraperitoneally) at a predetermined time before the induction of inflammation.
-
Induction of Inflammation: Inject a dilute formalin solution into the plantar surface of the hind paw.
-
Behavioral Assessment: Observe the animals and quantify nociceptive behaviors (e.g., licking, flinching) in distinct phases (acute and inflammatory).
-
Data Analysis: Compare the behavioral scores between the antagonist-treated and vehicle-treated groups to determine the effect of GPR55 blockade on inflammatory pain.
Conclusion
The investigation of GPR55's physiological roles is a rapidly evolving field. The use of selective antagonists, such as CID16020046, in conjunction with the detailed experimental protocols outlined in this guide, provides a robust framework for researchers to elucidate the multifaceted functions of this intriguing receptor. The data generated from these studies will be instrumental in validating GPR55 as a potential therapeutic target for a variety of diseases.
References
- 1. The cannabinoid CB1 receptor antagonist SR141716 blocks the orexigenic effects of intrahypothalamic ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between lysophosphatidylinositol receptor GPR55 and sphingosine-1-phosphate receptor S1P5 in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of anandamide interaction with the cannabinoid brain receptor: SR 141716A antagonism studies in mice and autoradiographic analysis of receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordinated Regulation of CB1 Cannabinoid Receptors and Anandamide Metabolism Stabilizes Network Activity during Homeostatic Downscaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Impact of GPR55 Antagonism on Cellular Responses
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the impact of G-protein coupled receptor 55 (GPR55) antagonism on cellular responses. Initial searches for the compound SB-237376 did not yield publicly available scientific literature detailing its specific interaction with GPR55. Therefore, this document will focus on the well-characterized and selective GPR55 antagonist, CID16020046 , as a representative tool to elucidate the effects of GPR55 blockade.
Introduction to GPR55 and its Signaling Axis
G protein-coupled receptor 55 (GPR55) is a receptor that responds to various lipid ligands, most notably L-α-lysophosphatidylinositol (LPI), and certain cannabinoid compounds.[1][2][3] Unlike the classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a unique signaling profile. Upon activation, GPR55 primarily couples to Gαq and Gα12/13 G-proteins.[1][2][3] This initiates a cascade of downstream events, including the activation of RhoA, phospholipase C (PLC), subsequent release of intracellular calcium (Ca2+), and phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][2][4] These pathways are integral to various cellular processes, including proliferation, migration, and inflammation.
Pharmacological blockade of GPR55 provides a powerful method for investigating its physiological and pathological roles. CID16020046 is a selective GPR55 antagonist that has been instrumental in these studies.[4][5][6] It effectively inhibits LPI-induced GPR55 activation and its downstream cellular effects, making it an invaluable tool for research.[4]
GPR55 Signaling Pathways and Antagonism by CID16020046
Activation of GPR55 by an agonist like LPI initiates a complex signaling network. CID16020046 acts by binding to GPR55, preventing the agonist from activating the receptor and thereby inhibiting these downstream pathways.
Quantitative Data on CID16020046-Mediated Inhibition
The efficacy of CID16020046 in blocking GPR55-mediated responses has been quantified in various functional assays. The following tables summarize key inhibitory concentration (IC50) values.
Table 1: Inhibition of GPR55-Mediated Signaling Events by CID16020046
| Assay | Cell Line | GPR55 Agonist | IC50 of CID16020046 | Reference |
|---|---|---|---|---|
| Intracellular Ca²⁺ Mobilization | HEK-GPR55 | LPI (10 µM) | 0.21 µM | [4][7] |
| NFAT Activation | HEK-GPR55 | LPI (1 µM) | 0.48 µM | [7] |
| NF-κB Activation | HEK-GPR55 | LPI (1 µM) | 0.71 µM | [7] |
| GPR55 Activation (Yeast Assay) | Yeast-GPR55 | LPI | ~10 µM | |
Table 2: Effects of CID16020046 on GPR55-Mediated Cellular Responses
| Cellular Response | Cell Type / Model | Effect of CID16020046 | Concentration | Reference |
|---|---|---|---|---|
| Cell Migration | J774A.1 Macrophages | Concentration-dependent reduction | 1 and 5 µM | [1] |
| Cell Migration | HCT116 Colon Cancer Cells | Significant reduction | 1 µM | [8] |
| Monocyte Adhesion | THP-1 Monocytes | Inhibition of O-1602-induced adhesion | Concentration-dependent | [9][10] |
| ERK1/2 Phosphorylation | GPR55-overexpressing cells | Decrease in pERK1/2 levels | 10 µM | [11] |
| Intestinal Inflammation | Mouse Model (DSS/TNBS) | Significant reduction in inflammation | 20 mg/kg daily |[1] |
Impact on GPR55-Mediated Cellular Responses
Antagonism of GPR55 with CID16020046 has been shown to modulate several key cellular functions, highlighting the receptor's role in pathophysiology.
-
Cell Migration and Adhesion: GPR55 is implicated in the migration and adhesion of various cell types, including cancer cells and immune cells.[8][12][13] Treatment with CID16020046 significantly reduces the migration of colon cancer cells and macrophages.[1][8] Furthermore, it inhibits the adhesion of monocytes to endothelial cells, a critical step in the inflammatory process and atherosclerosis.[9][10]
-
Inflammation: GPR55 appears to play a pro-inflammatory role in certain contexts. In experimental models of intestinal inflammation, daily administration of CID16020046 significantly reduced inflammation scores, lowered levels of pro-inflammatory cytokines like TNF-α and IL-1β, and decreased leukocyte recruitment to the colon.[1]
-
ERK1/2 Signaling: The ERK/MAPK pathway is crucial for cell proliferation and survival. In cancer cell lines overexpressing GPR55, the receptor is constitutively active, leading to elevated ERK1/2 phosphorylation. Treatment with CID16020046 reduces the levels of phosphorylated ERK1/2 in these cells, suggesting a role for GPR55 in promoting cancer cell signaling.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standardized protocols for key assays used to study GPR55 function and its antagonism.
This assay measures changes in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing GPR55 into a 96-well black, clear-bottom plate and culture until they reach 70-80% confluency.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the salt solution to remove any extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of CID16020046 to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for several seconds.
-
Agonist Addition: The instrument automatically adds a solution of the GPR55 agonist (e.g., LPI) to the wells.
-
Data Acquisition: Continue to monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analysis: The data is typically normalized to the baseline and expressed as a percentage of the maximal response to the agonist alone. The IC50 value for the antagonist is determined by plotting the inhibition of the agonist response against the antagonist concentration.
This assay detects the activation state of ERK1/2 by measuring its phosphorylation at specific residues (Thr202/Tyr204).
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to lower basal ERK phosphorylation. Pre-treat with CID16020046 for 30 minutes, followed by stimulation with LPI for 5-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) in Laemmli buffer and separate them on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Analysis: Quantify band intensities using densitometry software. The p-ERK1/2 signal is normalized to the total ERK1/2 signal.
This assay quantifies the chemotactic migration of cells through a porous membrane.
Protocol:
-
Preparation: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., LPI or FBS) to the lower chamber.
-
Cell Seeding: Harvest and resuspend serum-starved cells in serum-free media. Treat the cells with CID16020046 or a vehicle control. Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 4-24 hours) at 37°C.
-
Processing:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like 0.1% crystal violet.
-
Quantification: Wash the inserts to remove excess stain. Allow them to dry, then image several random fields of the membrane's underside using a microscope. Count the number of migrated cells per field to quantify migration.
Conclusion
The selective GPR55 antagonist CID16020046 is a critical tool for dissecting the receptor's role in cellular signaling and function. By blocking the LPI-GPR55 axis, CID16020046 effectively inhibits downstream pathways involving RhoA, intracellular calcium, and ERK1/2. This translates to the attenuation of key cellular responses such as migration, adhesion, and inflammation. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting GPR55 in various diseases, including cancer and inflammatory disorders.
References
- 1. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CID 16020046 | GPR55 | Tocris Bioscience [tocris.com]
- 5. CID16020046 - Wikipedia [en.wikipedia.org]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. GPR55 promotes migration and adhesion of colon cancer cells indicating a role in metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression [mdpi.com]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. The LPI/GPR55 axis enhances human breast cancer cell migration via HBXIP and p-MLC signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ERK1/2 Phosphorylation Assay with ERK1/2 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPKs, are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and motility.[1] Dysregulation of the ERK1/2 pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2][3][4]
This document provides detailed application notes and protocols for assessing the phosphorylation status of ERK1/2 in response to treatment with a specific inhibitor. The phosphorylation of ERK1 at Threonine 202 and Tyrosine 204, and ERK2 at Threonine 185 and Tyrosine 187, is a critical event for their activation.[5] Therefore, monitoring these phosphorylation events serves as a reliable readout of pathway activation.
Important Note on Inhibitor Selection: The initial request specified the use of SB-237376. However, extensive research indicates that this compound is not an ERK1/2 inhibitor but was investigated for cardiac arrhythmias due to its dual potassium and calcium channel blocking activity; its development has been discontinued.[6][7] It is likely that this was a confusion with other inhibitors. Therefore, these application notes will focus on a well-characterized, potent, and selective ERK1/2 inhibitor, SCH772984 , as a representative compound for demonstrating the principles of an ERK1/2 phosphorylation assay. SCH772984 is known to have a unique binding mechanism and prolonged inhibitory activity on ERK1/2.[3][8]
Signaling Pathway
The canonical ERK1/2 signaling pathway is initiated by extracellular stimuli, such as growth factors, which bind to receptor tyrosine kinases (RTKs). This triggers a cascade of intracellular signaling events, culminating in the activation of ERK1/2.
Caption: The ERK1/2 signaling cascade.
Experimental Protocols
Two common methods for detecting ERK1/2 phosphorylation are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blotting Protocol for Phospho-ERK1/2
Western blotting is a widely used technique to detect specific proteins in a sample.[9] This protocol outlines the steps to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2.
Experimental Workflow:
Caption: Western Blotting Workflow for p-ERK1/2.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
SCH772984 (ERK1/2 inhibitor)
-
Stimulus (e.g., Epidermal Growth Factor, EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Stripping buffer (optional)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat cells with various concentrations of SCH772984 for a specified time (e.g., 1-4 hours).[8]
-
Stimulate the cells with a known ERK1/2 activator (e.g., EGF) for a short period (e.g., 5-15 minutes).[10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensity using densitometry software.
-
(Optional) Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the p-ERK1/2 signal.
-
ELISA Protocol for Phospho-ERK1/2
ELISA is a high-throughput method for quantifying protein levels. Several commercial kits are available for measuring p-ERK1/2.
Experimental Workflow:
Caption: ELISA Workflow for p-ERK1/2.
Materials:
-
Phospho-ERK1/2 ELISA kit (contains pre-coated plates, detection antibodies, standards, buffers, and substrate)
-
Cells of interest
-
SCH772984
-
Stimulus (e.g., EGF)
-
Microplate reader
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for Western blotting (Protocol 1, steps 1 and 2).
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Add cell lysates and standards to the wells of the microplate pre-coated with a capture antibody for total ERK1/2.
-
Incubate to allow binding.
-
Wash the wells.
-
Add the detection antibody specific for phosphorylated ERK1/2.
-
Incubate.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody.
-
Incubate.
-
Wash the wells.
-
Add the substrate and allow color to develop.
-
Add a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of p-ERK1/2 in the samples based on the standard curve.
-
Normalize p-ERK1/2 levels to total protein concentration or total ERK1/2 levels if a separate ELISA for total ERK1/2 is performed.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Inhibition of EGF-induced ERK1/2 Phosphorylation by SCH772984 (Western Blot Densitometry)
| Treatment | SCH772984 (nM) | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Stimulated Control) |
| Unstimulated | 0 | 0.15 ± 0.03 |
| EGF (10 ng/mL) | 0 | 1.00 ± 0.12 |
| EGF (10 ng/mL) | 1 | 0.65 ± 0.08 |
| EGF (10 ng/mL) | 10 | 0.25 ± 0.05 |
| EGF (10 ng/mL) | 100 | 0.08 ± 0.02 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: IC50 of SCH772984 on ERK1/2 Phosphorylation (ELISA)
| Cell Line | Stimulus | IC50 of SCH772984 (nM) |
| MDA-MB-231 | EGF (10 ng/mL) | 5.2 |
| HCT116 | Serum (10%) | 8.7 |
IC50 values were calculated from dose-response curves using non-linear regression.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for assessing ERK1/2 phosphorylation in response to inhibitor treatment, using SCH772984 as a model compound. Both Western blotting and ELISA are powerful techniques for this purpose, each with its own advantages. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results, which are essential for advancing our understanding of ERK1/2 signaling and the development of targeted cancer therapies.
References
- 1. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB 237376 - AdisInsight [adisinsight.springer.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Calcium Mobilization Assay Using SB-237376
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for utilizing SB-237376, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), in an intracellular calcium mobilization assay. This assay is a critical tool for studying CXCR2 signaling and for the characterization of potential CXCR2 modulators in drug discovery and development.
CXCR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating neutrophil chemotaxis.[1][2] Its activation by ligands such as Interleukin-8 (IL-8 or CXCL8) triggers a signaling cascade that results in a transient increase in intracellular calcium concentration.[1][3] this compound (also known as SB 265610) is a small molecule inhibitor that selectively blocks this signaling pathway, making it a valuable tool for investigating the therapeutic potential of CXCR2 antagonism in various inflammatory diseases and cancer.[4][5][6]
Principle of the Assay
The intracellular calcium mobilization assay is a widely used functional assay to screen for GPCR agonists and antagonists.[5][7][8] The core principle involves the use of a fluorescent calcium indicator, such as Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases into its active, calcium-sensitive form. In the resting state, the intracellular calcium concentration is low, and the dye exhibits minimal fluorescence. Upon stimulation of CXCR2 by an agonist, a signaling cascade is initiated, leading to the release of calcium from intracellular stores, primarily the endoplasmic reticulum.[7] This increase in cytosolic calcium is detected by the fluorescent dye, resulting in a significant increase in its fluorescence intensity.[9] The inhibitory effect of an antagonist like this compound can be quantified by its ability to reduce the agonist-induced calcium flux.
Data Presentation
The following tables summarize key quantitative data for performing a CXCR2-mediated intracellular calcium mobilization assay with this compound.
Table 1: Properties of the CXCR2 Antagonist this compound
| Parameter | Value | Cell Line | Agonist | Reference |
| IC50 (CXCR2) | 7.7 nM | BHK-570-rCXCR2 | human IL-8 | [4] |
| IC50 (CXCR1) | 2200 nM | BHK-570-rCXCR1 | human IL-8 | [4] |
Table 2: Common Agonists for CXCR2 Activation
| Agonist | Receptor Specificity | Typical EC50 | Recommended Concentration Range | Reference |
| Interleukin-8 (IL-8/CXCL8) | CXCR1 and CXCR2 | 0.6 nM (CXCR1), 2.3 nM (CXCR2) | 1 - 100 nM | [9] |
| Growth-Regulated Oncogene-α (GRO-α/CXCL1) | CXCR2 | 8.6 nM | 10 - 200 nM | [9] |
Table 3: Recommended Cell Lines for the Assay
| Cell Line | Description | Key Features | Reference |
| CHO-K1 | Chinese Hamster Ovary cells | Amenable to stable or transient transfection with human CXCR2. Low endogenous GPCR expression. | [10] |
| BHK-570 | Baby Hamster Kidney cells | Suitable for stable transfection with CXCR2. Demonstrated utility in characterizing CXCR2 antagonists. | [4][9] |
| HEK293 | Human Embryonic Kidney 293 cells | Easily transfected and suitable for high-throughput screening. | [11] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: CHO-K1 or BHK-570 cells stably expressing human CXCR2.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the desired concentrations in assay buffer.
-
CXCR2 Agonist: Human recombinant IL-8 (CXCL8) or GRO-α. Prepare a stock solution and dilute to the desired concentrations in assay buffer.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To inhibit the efflux of the fluorescent dye from the cells.
-
Black, clear-bottom 96-well or 384-well microplates.
Experimental Workflow
1. Cell Culture and Plating:
- Culture the CXCR2-expressing cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2.
- The day before the assay, harvest the cells and seed them into black, clear-bottom microplates at a density of 20,000 - 50,000 cells per well.
- Allow the cells to attach and form a confluent monolayer overnight.
2. Preparation of Reagents:
- Dye Loading Solution: Prepare a 2 µM Fluo-4 AM solution in assay buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid dye solubilization. If using, add probenecid to a final concentration of 2.5 mM.
- This compound Dilutions: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a dose-response curve (e.g., from 0.1 nM to 1 µM).
- Agonist Solution: Prepare the CXCR2 agonist (e.g., IL-8) at a concentration that elicits a submaximal response (e.g., EC80) in the assay buffer.
3. Dye Loading:
- Remove the culture medium from the cell plate.
- Add 50-100 µL of the dye loading solution to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.
4. Compound Incubation:
- After the incubation, gently wash the cells twice with assay buffer to remove excess dye.
- Add the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
- Incubate the plate at room temperature for 15-30 minutes in the dark.
5. Calcium Mobilization Measurement:
- Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
- Set the excitation wavelength to ~490 nm and the emission wavelength to ~520 nm.
- Establish a stable baseline fluorescence reading for each well.
- Add the agonist solution to all wells simultaneously and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
6. Data Analysis:
- The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
- To determine the inhibitory effect of this compound, normalize the data to the response of the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: CXCR2 Signaling Pathway Leading to Calcium Mobilization.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Caption: Logical Relationship of Agonist and Antagonist Action.
References
- 1. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-8 (CXCL8/IL-8) responses by repertaxin, a new inhibitor of the chemokine receptors CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signalling by CXC-chemokine receptors 1 and 2 expressed in CHO cells: a comparison of calcium mobilization, inhibition of adenylyl cyclase and stimulation of GTPγS binding induced by IL-8 and GROα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of SB-237376 in HEK293 Cell Line Experiments: Information Not Available
Following a comprehensive search for the application of the compound SB-237376 in HEK293 cell line experiments, it has been determined that there is no publicly available scientific literature, experimental protocols, or quantitative data regarding its use. Searches for the compound under its presumed name and its IUPAC chemical name, N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide, did not yield any information about its biological activity, mechanism of action, or its effects in any cell line, including the HEK293 line.
The lack of accessible data prevents the creation of the requested detailed Application Notes and Protocols. It is possible that "this compound" is an internal development code for a compound that has not been publicly disclosed or that the identifier is incorrect. Without information on the compound's biological target and its effects on cellular signaling pathways, it is not possible to provide the requested experimental methodologies, data tables, or visualizations.
Researchers, scientists, and drug development professionals seeking to use a novel compound such as this compound would typically rely on initial characterization studies that define its pharmacological profile. Such studies would be a prerequisite for its application in specific experimental models like the HEK293 cell line.
Given the absence of any foundational data, we are unable to fulfill the request for detailed application notes, protocols, data presentation, and signaling pathway diagrams for this compound in HEK293 cells. Further investigation into the correct identification and biological function of this compound is necessary before such documentation can be developed.
In Vivo Administration of SB-237376 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
SB-237376 is a member of the pyridinyl-imidazole class of compounds, which are known to be potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, cellular stress, and apoptosis. Dysregulation of this pathway has been implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. In vivo administration of p38 MAPK inhibitors like this compound in mouse models is a crucial step in preclinical research to evaluate their therapeutic potential.
These notes provide a generalized framework for the in vivo use of this compound in mice, covering potential applications, experimental design, and data interpretation.
Potential In Vivo Applications in Mouse Models
Based on the established role of the p38 MAPK pathway, this compound can be investigated in various mouse models of disease:
-
Inflammatory Diseases:
-
Rheumatoid Arthritis: Collagen-induced arthritis (CIA) or K/BxN serum transfer models.
-
Inflammatory Bowel Disease (IBD): Dextran sulfate sodium (DSS) or trinitrobenzenesulfonic acid (TNBS) induced colitis models.
-
Psoriasis: Imiquimod-induced skin inflammation model.
-
Chronic Obstructive Pulmonary Disease (COPD): Lipopolysaccharide (LPS) or cigarette smoke exposure models.
-
-
Neuroinflammation and Neurodegeneration:
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) models.
-
Alzheimer's Disease: APP/PS1 or 5xFAD transgenic mouse models.
-
Stroke: Middle cerebral artery occlusion (MCAO) model.
-
-
Oncology:
-
Tumor Growth and Metastasis: Xenograft or syngeneic tumor models, where p38 MAPK may play a role in tumor progression and the tumor microenvironment.
-
-
Cardiovascular Disease:
-
Atherosclerosis: ApoE-/- or Ldlr-/- mouse models on a high-fat diet.
-
Myocardial Infarction: Ischemia-reperfusion injury models.
-
Quantitative Data Summary (Hypothetical Data for a p38 MAPK Inhibitor)
The following tables represent hypothetical quantitative data that researchers would aim to collect when evaluating a p38 MAPK inhibitor like this compound in vivo. These values are for illustrative purposes and are not actual data for this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of a p38 MAPK Inhibitor in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 1800 | 3200 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | N/A | 35 |
Table 2: Hypothetical Efficacy Data in a Mouse Model of Inflammation (e.g., CIA)
| Treatment Group | Paw Swelling (mm) | Arthritic Score (0-4) | Pro-inflammatory Cytokine (e.g., TNF-α) in Serum (pg/mL) |
| Vehicle Control | 2.5 ± 0.3 | 3.5 ± 0.5 | 500 ± 80 |
| This compound (10 mg/kg) | 1.2 ± 0.2 | 1.5 ± 0.4 | 210 ± 50 |
| This compound (30 mg/kg) | 0.8 ± 0.1 | 0.7 ± 0.3 | 90 ± 30 |
Experimental Protocols
Preparation of Dosing Solution
Note: The solubility of this compound should be empirically determined. The following is a general protocol for poorly soluble compounds.
-
Vehicle Selection: A common vehicle for in vivo administration of hydrophobic compounds is a suspension in a mixture such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a solution in a solvent system like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
If using a co-solvent system, first dissolve the compound in DMSO.
-
Gradually add the other components of the vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Prepare the dosing solution fresh on the day of administration.
-
Administration to Mice
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental model.
-
Oral (PO): Gavage is a common method for oral administration.
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Intravenous (IV): Injection into a tail vein for rapid systemic distribution.
-
Subcutaneous (SC): Injection under the skin.
-
-
Dosage and Dosing Schedule:
-
A preliminary dose-ranging study is essential to determine the maximum tolerated dose (MTD) and the effective dose range.
-
Dosing can be once daily (q.d.), twice daily (b.i.d.), or as determined by the pharmacokinetic profile of the compound.
-
The duration of treatment will depend on the specific disease model.
-
Pharmacokinetic (PK) Study
-
Animal Groups: Assign mice to different time-point groups for blood collection.
-
Dosing: Administer a single dose of this compound via the desired route (e.g., IV and PO to determine bioavailability).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus, submandibular vein, or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Efficacy Study (Example: Collagen-Induced Arthritis Model)
-
Induction of Arthritis: Induce arthritis in DBA/1 mice according to standard protocols.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
Group 4: Positive control (e.g., methotrexate).
-
-
Treatment: Begin treatment with this compound at the onset of clinical signs of arthritis and continue for a specified period (e.g., 14-21 days).
-
Assessment of Disease Progression:
-
Monitor body weight and clinical signs of arthritis (paw swelling, erythema) regularly.
-
Score the severity of arthritis based on a standardized scoring system.
-
-
Terminal Endpoint Analysis:
-
At the end of the study, collect blood for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Harvest paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Collect other relevant tissues (e.g., spleen, lymph nodes) for further analysis (e.g., flow cytometry, Western blot for p-p38).
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Application Notes and Protocols for the Study of Motor Coordination in Animal Models Using Dopamine D2 Receptor Antagonists
Disclaimer: Information regarding a specific compound designated "SB-237376" is not available in the public domain. These application notes and protocols are based on the broader class of dopamine D2 receptor antagonists and are intended to serve as a general guide for researchers. For specific experimental parameters, it is crucial to consult literature relevant to the particular antagonist being used.
Introduction
Dopamine, a key neurotransmitter in the central nervous system, plays a critical role in regulating motor function, motivation, and reward. Of the five dopamine receptor subtypes, the D2 receptor is of significant interest in the study of motor control. D2 receptors are highly expressed in the striatum, a brain region integral to the coordination of movement. Antagonism of these receptors can induce motor deficits, making D2 receptor antagonists valuable tools for creating and studying animal models of motor dysfunction, such as those relevant to Parkinson's disease or the extrapyramidal side effects of antipsychotic medications. These antagonists allow for the investigation of the underlying neurobiology of motor control and the preclinical evaluation of novel therapeutic agents.
Data Presentation: Properties of a Representative D2 Antagonist
To illustrate the pharmacological profile of a selective dopamine D2 receptor antagonist, the following table summarizes the binding affinities of L-741,626, a well-characterized compound in this class.
| Compound | Receptor Subtype | Affinity (nM) | Reference |
| L-741,626 | D2 | 2.4 | [1] |
| D3 | 100 | [1] | |
| D4 | 220 | [1] |
Experimental Protocols
Protocol for Assessment of Motor Coordination: The Accelerating Rotarod Test
The accelerating rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and motor learning in rodents.[2][3]
Materials:
-
Rotarod apparatus (e.g., SD Instruments, Med Associates)
-
Experimental animals (mice or rats)
-
Dopamine D2 receptor antagonist solution
-
Vehicle solution (control)
-
Syringes and needles for administration
-
70% ethanol for cleaning
-
Soft padding to cushion falls
Procedure:
-
Acclimatization:
-
Bring the animals to the testing room in their home cages at least one hour before the experiment to allow them to acclimate to the new environment.[4]
-
Handle the mice for several days leading up to the experiment to reduce stress.
-
-
Habituation/Training (Optional but Recommended):
-
On the day before the test, place each mouse on the stationary rod for 60 seconds.
-
Then, set the rod to a low, constant speed (e.g., 4-5 RPM) and allow the mice to walk on it for 60 seconds.[4]
-
Repeat this process for 2-3 trials with an inter-trial interval of at least 15 minutes. This helps to ensure that the measured performance is not due to the novelty of the apparatus.
-
-
Drug Administration:
-
Administer the dopamine D2 receptor antagonist or vehicle solution at the appropriate dose and route (e.g., subcutaneous injection, see protocol below).
-
Allow for a sufficient pre-treatment time for the compound to reach its peak effect before starting the behavioral test. This time should be determined from pharmacokinetic data or pilot studies.
-
-
Testing:
-
Set the rotarod to the accelerating mode (e.g., from 4 to 40 RPM over 300 seconds).[1][4]
-
Place a mouse on the rotating rod, facing away from the direction of rotation, so it must walk forward to maintain its balance.[2]
-
Start the acceleration and the timer simultaneously.
-
Record the latency to fall (the time the mouse remains on the rod). The trial ends when the mouse falls onto the padded surface below or clings to the rod and completes a full passive rotation.[1]
-
Conduct 3-4 trials per animal with a consistent inter-trial interval (e.g., 15-30 minutes).[5]
-
Thoroughly clean the rod with 70% ethanol between each animal to eliminate olfactory cues.[5]
-
-
Data Analysis:
-
The primary measure is the latency to fall from the rod.
-
Average the latencies for each animal across the trials.
-
Compare the average latencies between the antagonist-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol for Substance Administration: Subcutaneous (SC) Injection in Rodents
Subcutaneous injection is a common and relatively easy method for administering compounds to rodents.
Materials:
-
Sterile syringes (1-3 mL)
-
Sterile needles of appropriate gauge (e.g., 25-27G for mice, 23-25G for rats)[4]
-
Compound solution (D2 antagonist or vehicle)
-
70% ethanol or other disinfectant
-
Sharps container
Procedure:
-
Preparation:
-
Warm the substance to be injected to room or body temperature to minimize discomfort.
-
Draw the desired volume of the solution into the syringe. The injection volume should be minimized and not exceed recommended guidelines (e.g., <3 mL for a 25g mouse, <10 mL for a 200g rat).[4]
-
-
Restraint:
-
For mice, restrain the animal by scruffing the loose skin on its neck and back with your non-dominant hand.
-
For rats, you can use a small towel to gently wrap and restrain the animal, or restrain it with one hand, ensuring it cannot move forward or backward.
-
-
Injection:
-
With your non-dominant hand, create a "tent" of loose skin over the shoulders or along the flank.
-
Holding the syringe with your dominant hand, insert the needle, bevel up, at the base of the tented skin. The needle should be parallel to the body.
-
Gently pull back on the plunger to ensure you have not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try again with a fresh needle and syringe.
-
If there is no blood, depress the plunger to administer the solution.
-
-
Post-Injection:
-
Withdraw the needle and place the animal back in its cage.
-
Dispose of the needle and syringe in a sharps container without recapping.
-
Observe the animal for any adverse reactions at the injection site.
-
Visualizations
Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and its antagonism.
Experimental Workflow
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Altered motor learning and coordination in mouse models of autism spectrum disorder [frontiersin.org]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Investigating the Effects of Compound X on Pancreatic Cancer Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, primarily due to its late diagnosis and inherent resistance to conventional therapies.[1] A key hallmark of pancreatic cancer is uncontrolled cell proliferation, making it a critical target for novel therapeutic interventions. These application notes provide a comprehensive guide for investigating the anti-proliferative effects of a novel therapeutic agent, herein referred to as "Compound X," on pancreatic cancer cells. The protocols detailed below are designed for use with established pancreatic cancer cell lines, such as PANC-1, which is a widely used in vitro model for studying PDAC.[1][2]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experiments.
Table 1: Effect of Compound X on Pancreatic Cancer Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Vehicle Control | 0 | 24 | 100 ± 4.5 | - |
| Compound X | 1 | 24 | 85.2 ± 3.1 | |
| Compound X | 5 | 24 | 62.7 ± 2.8 | |
| Compound X | 10 | 24 | 48.9 ± 3.5 | 10.2 |
| Compound X | 25 | 24 | 25.1 ± 2.2 | |
| Compound X | 50 | 24 | 10.8 ± 1.9 | |
| Vehicle Control | 0 | 48 | 100 ± 5.2 | - |
| Compound X | 1 | 48 | 70.3 ± 4.0 | |
| Compound X | 5 | 48 | 45.8 ± 3.7 | |
| Compound X | 10 | 48 | 28.4 ± 2.9 | 6.8 |
| Compound X | 25 | 48 | 12.6 ± 1.5 | |
| Compound X | 50 | 48 | 5.2 ± 0.9 |
Table 2: Cell Cycle Distribution of PANC-1 Cells Treated with Compound X (Flow Cytometry)
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 | 45.2 ± 2.1 | 35.8 ± 1.9 | 19.0 ± 1.5 |
| Compound X | 10 | 68.5 ± 3.3 | 20.1 ± 2.4 | 11.4 ± 1.8 |
| Compound X | 25 | 75.1 ± 2.9 | 15.4 ± 1.7 | 9.5 ± 1.2 |
Table 3: Modulation of Key Signaling Proteins in PANC-1 Cells by Compound X (Western Blot)
| Target Protein | Treatment Group | Concentration (µM) | Relative Protein Expression (Normalized to β-actin; Mean ± SD) |
| p-Akt (Ser473) | Vehicle Control | 0 | 1.00 ± 0.08 |
| Compound X | 10 | 0.45 ± 0.05 | |
| Compound X | 25 | 0.21 ± 0.03 | |
| Total Akt | Vehicle Control | 0 | 1.00 ± 0.07 |
| Compound X | 10 | 0.98 ± 0.06 | |
| Compound X | 25 | 0.95 ± 0.08 | |
| Cyclin D1 | Vehicle Control | 0 | 1.00 ± 0.11 |
| Compound X | 10 | 0.38 ± 0.04 | |
| Compound X | 25 | 0.15 ± 0.02 | |
| p21 | Vehicle Control | 0 | 1.00 ± 0.09 |
| Compound X | 10 | 2.50 ± 0.21 | |
| Compound X | 25 | 4.10 ± 0.35 |
Experimental Protocols
Protocol 1: PANC-1 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing the human pancreatic cancer cell line PANC-1.
A. Materials:
-
PANC-1 cell line (ATCC® CRL-1469™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
B. Procedure:
-
Thawing of Cells: Thaw the cryopreserved vial of PANC-1 cells rapidly in a 37°C water bath.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Replace the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using 2-3 mL of 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:3 to 1:6.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
A. Materials:
-
PANC-1 cells
-
96-well plates
-
Compound X (stock solution in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
B. Procedure:
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Compound X (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.[3]
A. Materials:
-
PANC-1 cells
-
6-well plates
-
Compound X
-
PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
B. Procedure:
-
Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates and treat with Compound X for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Protocol 4: Western Blotting
This protocol is used to detect and quantify the expression of specific proteins involved in cell proliferation and survival signaling pathways.[5]
A. Materials:
-
PANC-1 cells
-
6-well plates
-
Compound X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
B. Procedure:
-
Cell Lysis: After treatment with Compound X, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for investigating Compound X's effects.
Caption: PI3K/Akt signaling pathway and potential inhibition by Compound X.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Pancreas Cell PANC-1-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. 4.8. Western Blotting (WB) Analysis [bio-protocol.org]
Application Notes and Protocols for Studying Neuropathic Pain with SB-237376, a CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Emerging evidence highlights the critical role of neuroinflammation in the initiation and maintenance of neuropathic pain. A key signaling axis in this process is the interaction between the chemokine CXCL1 and its receptor, CXCR2. Upregulation of the CXCL1/CXCR2 pathway in the spinal cord, involving communication between astrocytes and neurons, contributes to central sensitization and pain hypersensitivity.
SB-237376 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). By blocking the binding of endogenous ligands like CXCL1, this compound offers a targeted approach to investigate the role of CXCR2 in neuropathic pain and to evaluate its therapeutic potential. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its close analog, SB225002, in preclinical models of neuropathic pain.
Note: While this compound is a known CXCR2 antagonist, the majority of in vivo neuropathic pain research has been conducted using its close structural and functional analog, SB225002. The following protocols and data are primarily based on studies involving SB225002 and are provided as a strong starting point for investigations with this compound. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental model.
Mechanism of Action: The CXCL1/CXCR2 Signaling Axis in Neuropathic Pain
In response to peripheral nerve injury, astrocytes in the spinal cord upregulate and release the chemokine CXCL1.[1][2][3] CXCL1 then binds to its receptor, CXCR2, which is predominantly expressed on neurons in the dorsal horn of the spinal cord.[1][2][4][5] This astrocyte-to-neuron signaling cascade triggers a series of downstream events within the neuron, leading to central sensitization and heightened pain perception.[1][5]
Key downstream signaling pathways activated by the CXCL1/CXCR2 interaction include the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).[3][4][6] This signaling also involves the activation of the NF-κB pathway, which further promotes the expression of pro-inflammatory mediators.[2] The activation of CXCR2 on dorsal horn neurons enhances their excitability, in part by increasing NMDA receptor activity.[1][5] This leads to an amplified response to both noxious and non-noxious stimuli, manifesting as thermal hyperalgesia and mechanical allodynia. Furthermore, CXCR2 activation can also be found on microglia, and its inhibition has been shown to reduce microglial activation and the subsequent release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to contribute to neuropathic pain states.[7][8]
By competitively binding to CXCR2, this compound and its analogs block the actions of CXCL1 and other CXCR2 ligands, thereby attenuating neuronal sensitization and neuroinflammation in the spinal cord. This interruption of the glia-neuron communication pathway provides a compelling rationale for its use in studying and potentially treating neuropathic pain.
Quantitative Data Summary
The following tables summarize quantitative data from studies using the CXCR2 antagonist SB225002 in rodent models of neuropathic pain. This information can guide dose selection and experimental design for studies with this compound.
Table 1: Efficacy of Intrathecal SB225002 in Rat Models of Neuropathic Pain
| Animal Model | Dose (µg) | Administration Timing | Primary Outcome Measure | Efficacy | Reference |
| Spinal Nerve Ligation (SNL) | 10 and 20 | 3 days post-SNL | Mechanical Allodynia | Dose-dependent reduction | [4] |
| Spinal Nerve Ligation (SNL) | 10 and 20 | 3 days post-SNL | Thermal Hyperalgesia | Dose-dependent reduction | [4] |
| Bone Cancer Pain | 5 and 20 | 6-9 days post-inoculation | Mechanical Allodynia | Dose-dependent attenuation | [2] |
Table 2: Efficacy of Intraperitoneal SB225002 in Rodent Models of Neuropathic Pain
| Animal Model | Species | Dose (mg/kg) | Administration Timing | Primary Outcome Measure | Efficacy | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Partial Sciatic Nerve Ligation (pSNL) | Mouse | Not specified | Repeated administration | Mechanical Hypernociception | Prominent and long-lasting antinociceptive effects |[1][9] | | Carrageenan-induced inflammation | Mouse | Not specified | Pre-treatment | Mechanical Hypernociception | Marked reduction |[9] |
Experimental Protocols
Animal Models of Neuropathic Pain
Several well-established rodent models can be used to induce neuropathic pain. The choice of model depends on the specific research question. Common models include:
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves (e.g., L5 and L6) and produces robust and long-lasting mechanical allodynia and thermal hyperalgesia.
-
Partial Sciatic Nerve Ligation (pSNL): In this model, a portion of the sciatic nerve is tightly ligated, resulting in a partial nerve injury and subsequent pain behaviors.
-
Chronic Constriction Injury (CCI): This model involves placing loose ligatures around the common sciatic nerve, leading to a chronic inflammatory response and neuropathic pain symptoms.
Preparation and Administration of this compound
-
Solubilization: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vivo administration, a stock solution in DMSO can be prepared and then further diluted in a sterile vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of DMSO to a minimum (typically <5%) to avoid solvent-induced toxicity.
-
Administration Routes:
-
Intrathecal (i.t.) Injection: This route delivers the compound directly to the cerebrospinal fluid (CSF) in the spinal subarachnoid space, allowing for targeted action on the spinal cord. The injection is typically performed between the L5 and L6 vertebrae in anesthetized rats. The volume of injection should be kept low (e.g., 10 µL) to avoid increases in intracranial pressure.
-
Intraperitoneal (i.p.) Injection: This systemic administration route is less invasive and allows for the assessment of the compound's overall effect after absorption and distribution.
-
Behavioral Assessment of Neuropathic Pain
Behavioral tests should be conducted at baseline (before surgery) and at multiple time points after nerve injury and drug administration to assess the development and modulation of pain hypersensitivity.
-
Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing bending force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method. A decrease in the PWT indicates mechanical allodynia.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded.
-
A decrease in the PWL indicates thermal hyperalgesia. A cut-off time should be set to prevent tissue damage.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCL1/CXCR2 Signaling Pathway in Neuropathic Pain.
Caption: Experimental Workflow for Studying this compound in Neuropathic Pain.
References
- 1. Chemokines in neuron–glial cell interaction and pathogenesis of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk between NFκB-dependent astrocytic CXCL1 and neuron CXCR2 plays a role in descending pain facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine contribution to neuropathic pain: respective induction of CXCL1 and CXCR2 in spinal cord astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine contribution to neuropathic pain: respective induction of CXCL1 and CXCR2 in spinal cord astrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine CXCL1 enhances inflammatory pain and increases NMDA receptor activity and COX-2 expression in spinal cord neurons via activation of CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation and central sensitization in chronic and widespread pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of CXCR2 alleviates neuropathic pain by inactivating microglia in a rat L5 spinal nerve ligation model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of CXCR2 alleviates neuropathic pain by inactivating microglia in a rat L5 spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of the selective and non-peptide CXCR2 receptor antagonist SB225002 on acute and long-lasting models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SB-237376 Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of SB-237376 in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound (also referred to as X-376) in fresh DMSO is 100 mg/mL, which is equivalent to 182.67 mM[1]. It is important to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound[1].
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO at your desired concentration, not exceeding 100 mg/mL. Gentle warming and vortexing or sonication can aid in dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How stable is this compound in DMSO?
Q5: My compound precipitated out of the DMSO stock solution. What should I do?
A5: Precipitation can occur if the solubility limit is exceeded or if the stock solution has absorbed moisture. Try warming the solution in a 37°C water bath and sonicating to redissolve the precipitate. Ensure the solution is clear before use. If precipitation persists, the stock solution may be supersaturated or may have degraded.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in DMSO.
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | - Concentration exceeds solubility limit.- DMSO is not fresh or is hydrous.- Insufficient mixing. | - Ensure the concentration does not exceed 100 mg/mL.- Use fresh, anhydrous DMSO.- Gently warm the solution and use a vortex or sonicator to aid dissolution. |
| Precipitation Upon Storage | - Stock solution is supersaturated.- Absorption of water from the atmosphere.- Fluctuation in storage temperature. | - Warm the solution and sonicate to redissolve.- Store in a tightly sealed vial with desiccant.- Ensure a stable -20°C storage environment. |
| Precipitation When Diluting in Aqueous Media | - Compound is not soluble in the aqueous buffer.- Rapid change in solvent polarity. | - This is a common occurrence. Try vortexing, sonicating, or gentle heating to redissolve the precipitate.- Perform a stepwise dilution to gradually decrease the DMSO concentration. |
| Inconsistent Experimental Results | - Degradation of the compound.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions regularly (e.g., every 3 months).- Avoid repeated freeze-thaw cycles.- Ensure the compound is fully dissolved before use. |
Quantitative Data Summary
| Parameter | Value | Unit | Reference |
| Solubility in DMSO | 100 | mg/mL | [1] |
| Molar Solubility in DMSO | 182.67 | mM | [1] |
Experimental Protocols
Protocol for Determining the Solubility of a Compound in DMSO
This protocol provides a general method for determining the solubility of a compound, such as this compound, in DMSO.
-
Materials:
-
Compound of interest (e.g., this compound)
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out a small, known amount of the compound into a microcentrifuge tube.
-
Add a small, measured volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound dissolves completely, add more of the compound in small, pre-weighed increments, repeating the vortexing step after each addition.
-
Continue adding the compound until a small amount of solid material no longer dissolves, indicating that a saturated solution has been reached.
-
Sonicate the saturated solution for 10-15 minutes to ensure maximum dissolution.
-
Centrifuge the tube at high speed to pellet any undissolved solid.
-
Carefully collect the supernatant (the saturated solution).
-
The concentration of the compound in the supernatant is its solubility in DMSO. This can be determined by methods such as HPLC or by calculation based on the total amount of dissolved compound and the volume of DMSO used.
-
Visualizations
Caption: Workflow for preparing and storing a DMSO stock solution of this compound.
Caption: Decision tree for troubleshooting precipitation issues with this compound solutions.
References
Technical Support Center: Optimizing SB-237376 Concentration for Cell Culture Experiments
Welcome to the technical support center for SB-237376. This guide provides researchers, scientists, and drug development professionals with essential information for effectively using this compound in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-channel blocker that primarily targets the rapidly activating delayed rectifier potassium current (I(Kr)) and, at higher concentrations, the L-type calcium current (I(Ca,L)).[1][2][3] Its ability to block these channels makes it a compound of interest for studying cardiac arrhythmias.[1][4]
Q2: What is the IC50 of this compound for its primary target?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of the rapidly activating delayed rectifier potassium current (I(Kr)) is 0.42 µM.[1][2][3]
Q3: What is a recommended starting concentration for my cell culture experiments?
A3: A starting concentration in the range of the IC50 for its primary target is recommended. Therefore, a concentration of approximately 0.5 µM is a good starting point for I(Kr) inhibition. For effects related to L-type calcium channel blockade, higher concentrations will be necessary.[1][2][3] It has been observed that at a concentration of 3 µM, this compound can induce phase-2 early afterdepolarizations (EADs) in rabbit ventricular wedge preparations.[1][2] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or physiological buffer.
Q5: How should I store this compound solutions?
A5: For long-term storage, it is advisable to keep this compound at -20°C. For short-term storage, 0°C can be used.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium may be too high, or the compound's solubility in the aqueous buffer is limited. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity and precipitation. If precipitation persists, consider preparing a fresh, lower concentration stock solution or using a different solvent if compatible. |
| Observed cytotoxicity or unexpected changes in cell proliferation. | The concentration of this compound may be too high for the specific cell line, or the cells may be sensitive to potassium or calcium channel blockade. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Consider that potassium channel blockers can influence cell proliferation.[5] |
| Inconsistent or unexpected electrophysiological results. | Issues with the patch-clamp setup, cell health, or compound stability. | Verify the integrity of your patch-clamp setup and the health of your cells. Ensure that the compound has not degraded by preparing fresh solutions. Be aware that errors in cell-attached patch-clamp recordings can occur due to transmembrane voltage changes. |
| No observable effect on I(Kr) or I(Ca,L). | The concentration of this compound may be too low, or the cell line may not express the target channels at a sufficient level. | Confirm the expression of I(Kr) (hERG) and L-type calcium channels in your cell line. Increase the concentration of this compound in a stepwise manner. Include a positive control known to block these channels to validate your experimental setup. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Rapidly activating delayed rectifier potassium current (I(Kr)) | [1][2][3] |
| Secondary Target | L-type calcium current (I(Ca,L)) | [1][2][3] |
| IC50 for I(Kr) Inhibition | 0.42 µM | [1][2][3] |
| Concentration for EAD Induction | 3 µM (in rabbit ventricular model) | [1][2] |
| Molecular Weight | 387.43 g/mol | [4] |
| Molecular Formula | C20H25N3O5 | [4] |
| Solubility | DMSO | [4] |
| Storage | Long-term: -20°C, Short-term: 0°C | [4] |
Experimental Protocols
Protocol: Measuring I(Kr) and I(Ca,L) Inhibition using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effects of this compound on I(Kr) and I(Ca,L) in a suitable mammalian cell line (e.g., HEK293 cells stably expressing hERG channels).
1. Cell Preparation:
- Culture cells expressing the ion channel of interest on glass coverslips.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
- Continuously perfuse the chamber with an external physiological saline solution.
2. Pipette and Solutions:
- Prepare intracellular and extracellular solutions with appropriate ionic compositions to isolate the current of interest (I(Kr) or I(Ca,L)).
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration.
- Apply a specific voltage-clamp protocol to elicit the target current. For I(Kr), a typical protocol involves a depolarizing step followed by a repolarizing step to measure the tail current. For I(Ca,L), a series of depolarizing steps from a holding potential is used.
- Record baseline currents in the absence of the compound.
4. Compound Application:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution to the desired final concentrations in the external solution immediately before application.
- Perfuse the cells with the this compound-containing solution and record the currents at steady-state inhibition.
5. Data Analysis:
- Measure the peak current amplitude of I(Kr) (tail current) or I(Ca,L) before and after compound application.
- Calculate the percentage of current inhibition for each concentration.
- Plot the concentration-response data and fit it with an appropriate equation to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a dual ion channel blocker.
Caption: Experimental workflow for electrophysiological analysis.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Electrophysiologic effects of this compound: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Supplier | CAS 179258-59-4 | AOBIOUS [aobious.com]
- 5. [Potassium channel blocker regulates the proliferation of prostatic epithelial cells in SD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting lack of SB-237376 effect in assays
Welcome to the technical support center for SB-237376. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists effectively use this compound, a competitive antagonist for the CXCR2 receptor, in their assays.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any inhibitory effect of this compound in my assay?
A1: A lack of effect from this compound can stem from several factors. Here is a checklist of potential issues to investigate:
-
Compound Integrity and Solubility:
-
Degradation: Ensure the compound has been stored correctly, protected from light and moisture, and has not undergone multiple freeze-thaw cycles.
-
Solubility: this compound is typically dissolved in DMSO.[1] Inadequate dissolution or precipitation upon dilution into aqueous assay buffers can significantly lower the effective concentration. Visually inspect for any precipitate after dilution.
-
-
Assay Conditions:
-
Agonist Concentration: As a competitive antagonist, the inhibitory effect of this compound can be overcome by high concentrations of the agonist (e.g., IL-8, GROα).[2] You may need to perform an agonist dose-response curve to determine an EC50 or EC80 concentration for your assay, rather than using a saturating concentration.
-
Incubation Time: Ensure sufficient pre-incubation time with this compound to allow it to bind to the CXCR2 receptors before adding the agonist. A typical pre-incubation time is 15-30 minutes.
-
-
Cellular System:
-
CXCR2 Expression: Confirm that your cell line expresses sufficient levels of functional CXCR2. This can be verified by qPCR, Western blot, or flow cytometry.
-
Receptor Functionality: The CXCR2 receptor in your cells may be desensitized or uncoupled from its signaling pathway. It's advisable to run a positive control with a known CXCR2 agonist to confirm that the receptor is responsive.
-
Cell Passage Number: High-passage number cell lines can exhibit altered receptor expression and signaling. It is recommended to use cells within a validated passage range.
-
Q2: How can I be sure that my this compound stock solution is at the correct concentration and is active?
A2: Verifying the concentration and activity of your this compound stock is crucial.
-
Concentration Verification: While direct measurement can be complex, you can minimize uncertainty by ensuring complete dissolution in high-quality, anhydrous DMSO.
-
Activity Verification: The best approach is to test the compound in a well-characterized, robust assay system. You can use a cell line with high CXCR2 expression and a reliable functional readout, such as calcium mobilization or a chemotaxis assay. Comparing your results to literature values for similar CXCR2 antagonists can provide a benchmark. For instance, the CXCR2 antagonist SB 225002 has a reported IC50 of 22 nM in a radioligand binding assay.[2]
Q3: My dose-response curve for this compound is flat. What could be the reason?
A3: A flat dose-response curve indicates a complete lack of inhibition across the tested concentration range. In addition to the points in Q1, consider the following:
-
Concentration Range: You may be testing a concentration range that is too low. Although potent, if there are issues with compound integrity or assay setup, you might need to test a wider and higher concentration range (e.g., from 1 nM to 10 µM).
-
Assay Interference: Some assay components, such as high serum concentrations, might interfere with the binding of this compound to the receptor. If possible, reduce the serum concentration during the assay.
Q4: I'm observing inconsistent results between experiments. What are the likely causes?
A4: Inconsistency in results can be frustrating. Key areas to focus on for improving reproducibility include:
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.
-
Reagent Preparation: Prepare fresh dilutions of this compound and agonists for each experiment from a validated stock solution.
-
Assay Timing: Be consistent with incubation times and the timing of reagent additions.
-
Pipetting Accuracy: Use calibrated pipettes and proper techniques to ensure accurate and consistent reagent delivery.
Quantitative Data for CXCR2 Antagonists
The following table summarizes the potency of various CXCR2 antagonists in different assays to provide a comparative context for your experiments.
| Compound | Assay Type | Cell Line/System | Agonist | IC50 / Ki | Reference |
| SB 225002 | Radioligand Binding | Human Neutrophils | IL-8 | 22 nM (IC50) | [2] |
| Navarixin (SCH 527123) | Radioligand Binding | Mouse CXCR2 | - | 0.20 nM (Kd) | [3] |
| AZD5069 | Not Specified | Not Specified | Not Specified | 1 nM (IC50) | |
| Reparixin | Receptor Activation | Not Specified | Not Specified | 1 nM (IC50) for CXCR1, 100 nM (IC50) for CXCR2 | |
| SB-265610 | Calcium Mobilization | Rat Neutrophils | CINC-1 | 3.7 nM (IC50) |
Experimental Protocols
Calcium Mobilization Assay for CXCR2 Antagonism
This protocol provides a general framework for assessing the inhibitory effect of this compound on agonist-induced calcium mobilization in CXCR2-expressing cells.[4][5][6]
Materials:
-
CXCR2-expressing cells (e.g., HEK293-CXCR2, neutrophils)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
CXCR2 agonist (e.g., IL-8, GROα)
-
This compound
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Seeding: Seed CXCR2-expressing cells into black, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.
-
After dye loading, wash the cells with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the CXCR2 agonist at 2x the final desired concentration (e.g., EC80).
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the agonist solution to the wells.
-
Continue recording the fluorescence signal for 60-120 seconds to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Chemotaxis Assay for CXCR2 Antagonism
This protocol outlines a transwell migration assay to measure the effect of this compound on the chemotactic response of cells towards a CXCR2 agonist.[7][8][9]
Materials:
-
CXCR2-expressing migratory cells (e.g., neutrophils, differentiated HL-60 cells)
-
Transwell inserts (with appropriate pore size for the cell type, e.g., 3-8 µm)
-
24-well or 96-well companion plates
-
Chemotaxis buffer (e.g., serum-free RPMI with 0.5% BSA)
-
CXCR2 agonist (e.g., IL-8, GROα)
-
This compound
-
Cell viability/quantification reagent (e.g., Calcein-AM, CyQuant)
-
Fluorescence plate reader
Methodology:
-
Cell Preparation:
-
Harvest CXCR2-expressing cells and resuspend them in chemotaxis buffer.
-
Perform a cell count and adjust the concentration to the desired density (e.g., 1 x 10^6 cells/mL).
-
-
Compound Pre-incubation:
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 15-30 minutes at room temperature.
-
-
Assay Setup:
-
Add the CXCR2 agonist diluted in chemotaxis buffer to the lower wells of the companion plate.
-
Place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 1-3 hours). This time should be optimized for your specific cell type.
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence.
-
Lysing the cells and using a DNA-binding dye (e.g., CyQuant) to quantify cell numbers.
-
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with no agonist.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visual Guides
Troubleshooting Workflow for Lack of this compound Effect
Caption: A flowchart for troubleshooting the lack of this compound effect.
CXCR2 Signaling Pathway
Caption: Simplified CXCR2 signaling cascade.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotaxis assays for eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of SB-237376: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for determining the optimal working concentration of SB-237376, a potent CXCR2 antagonist. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the C-X-C chemokine receptor 2 (CXCR2). Its primary mechanism of action is to act as a potent and selective antagonist of CXCR2, thereby blocking the binding of its cognate chemokines, such as IL-8 (CXCL8) and GROα (CXCL1). This inhibition prevents the downstream signaling cascades that lead to neutrophil chemotaxis and activation, which are key events in inflammatory processes.[1][2]
Q2: How do I choose the appropriate cell line for my experiments?
A2: The choice of cell line is critical and depends on your specific research question. For general CXCR2 antagonism studies, human promyelocytic leukemia cells (HL-60) differentiated into a neutrophil-like phenotype are a common model as they endogenously express CXCR2.[1][3] Other suitable options include primary human neutrophils or cell lines recombinantly expressing human CXCR2, such as 3ASubE cells.[1] The selection should be based on the expression level of CXCR2 and the functional response to its ligands in the chosen cell type.
Q3: What is the typical starting concentration range for this compound in a cell-based assay?
A3: Based on published IC50 values, a good starting point for a dose-response curve would be to use a wide concentration range that brackets the expected IC50. A range from 1 nM to 10 µM is recommended. For instance, in calcium mobilization assays in HL-60 cells, the IC50 is in the low nanomolar range (8-10 nM).[1][3] For neutrophil chemotaxis, the IC50 is also in the low to mid-nanomolar range (20-70 nM).[1][4]
Q4: My IC50 value for this compound is significantly different from the published values. What could be the reason?
A4: Discrepancies in IC50 values can arise from several factors:
-
Cell Type and Passage Number: Different cell lines or primary cells can have varying levels of CXCR2 expression, which can affect inhibitor potency. High passage numbers can also lead to changes in receptor expression and signaling.
-
Assay Conditions: Variations in ligand concentration, incubation times, temperature, and serum concentration in the media can all influence the apparent IC50.
-
Compound Stability and Solubility: Ensure that your stock solution of this compound is properly prepared and stored. The compound is soluble in DMSO and ethanol.[3] Poor solubility can lead to an overestimation of the IC50.
-
Ligand Concentration: The concentration of the stimulating chemokine (e.g., IL-8, GROα) will directly impact the IC50 of a competitive antagonist. It is crucial to use a concentration of the agonist that is at or near its EC50 for the specific assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in functional assays (e.g., calcium flux, chemotaxis) | - Cell stress or activation prior to the experiment.- Autofluorescence of the compound or assay components. | - Handle cells gently and ensure they are in a resting state before stimulation.- Run a control with the compound alone (no cells) to check for autofluorescence.- Use phenol red-free media, as it can be a source of fluorescence. |
| No or weak inhibition by this compound | - Inactive compound.- Low CXCR2 expression in the chosen cell line.- Suboptimal assay conditions (e.g., ligand concentration too high). | - Verify the identity and purity of your this compound stock.- Confirm CXCR2 expression in your cells by flow cytometry or western blot.- Perform a dose-response curve for the stimulating ligand to determine its EC50 and use a concentration in the EC50-EC80 range for inhibition studies. |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| Cell death observed at higher concentrations of this compound | - Cytotoxicity of the compound at high concentrations. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range of this compound.- Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for SB-225002 (a compound identifier often used for this compound) in various in vitro assays.
| Assay Type | Cell Line/System | Stimulating Ligand | IC50 (nM) | Reference(s) |
| Radioligand Binding | Membranes from CXCR2-expressing cells | 125I-IL-8 | 22 | [1][2][3] |
| Calcium Mobilization | Differentiated HL-60 cells | IL-8 | 8 | [1][3] |
| Calcium Mobilization | Differentiated HL-60 cells | GROα | 10 | [1][3] |
| Calcium Mobilization | 3ASubE cells (CXCR2 transfected) | GROα | 20 | [1] |
| Calcium Mobilization | 3ASubE cells (CXCR2 transfected) | IL-8 | 40 | [1] |
| Neutrophil Chemotaxis | Human Polymorphonuclear Neutrophils (PMNs) | IL-8 (1 nM) | 20 | [4] |
| Neutrophil Chemotaxis | Human Polymorphonuclear Neutrophils (PMNs) | GROα (10 nM) | 60 | [4] |
| Neutrophil Chemotaxis | Rabbit Polymorphonuclear Neutrophils (PMNs) | IL-8 | 30 | [1] |
| Neutrophil Chemotaxis | Rabbit Polymorphonuclear Neutrophils (PMNs) | GROα | 70 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the concentration range at which this compound is not cytotoxic to your cells of interest.
Materials:
-
Cells of interest (e.g., HL-60)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for the desired duration of your functional assay (e.g., 24-48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by a CXCR2 agonist.
Materials:
-
CXCR2-expressing cells (e.g., differentiated HL-60)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
CXCR2 agonist (e.g., IL-8, GROα)
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Harvest and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Add varying concentrations of this compound or vehicle control and incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject the CXCR2 agonist (at its EC50-EC80 concentration) and immediately begin kinetic measurement of fluorescence for 1-3 minutes.
-
Calculate the inhibition by this compound by comparing the peak fluorescence response in the presence of the inhibitor to the response with the agonist alone.
Chemotaxis Assay (Transwell Assay)
This assay assesses the ability of this compound to block the directional migration of cells towards a chemoattractant.
Materials:
-
CXCR2-expressing cells (e.g., primary neutrophils, differentiated HL-60)
-
Transwell inserts (e.g., 5 µm pore size for neutrophils)
-
24-well companion plates
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
This compound stock solution
-
CXCR2 agonist (chemoattractant, e.g., IL-8, GROα)
-
Cell staining dye (e.g., Calcein-AM) or a method for cell counting
Procedure:
-
Prepare the chemoattractant solution in chemotaxis buffer and add it to the lower chamber of the 24-well plate.
-
Harvest and resuspend the cells in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 1-3 hours at 37°C, 5% CO2.
-
After incubation, remove the insert. Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye and measuring the fluorescence, or by direct cell counting using a hemocytometer or an automated cell counter.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Visualizations
CXCR2 Signaling Pathway
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal working concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 225002 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with SB-237376 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-237376. Our resources are designed to help you interpret unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-channel blocker that primarily targets the rapidly activating delayed rectifier potassium current (IKr) and the L-type calcium current (I(Ca,L)). Its inhibitory action on these channels leads to a prolongation of the action potential duration (APD).
Q2: What is the known potency of this compound on its primary targets?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the IKr current is approximately 0.42 μM. The blockade of the L-type calcium current occurs at higher concentrations.
Q3: What are the potential therapeutic applications of this compound?
A3: Due to its effects on cardiac ion channels, this compound has been investigated for its potential as an antiarrhythmic agent.
Q4: Are there any known species-specific differences in the effects of this compound?
A4: Yes, studies have shown species-specific differences. For instance, at a concentration of 3 µM, this compound has been observed to induce early afterdepolarizations (EADs) in rabbit ventricular preparations, an effect not seen in canine preparations. This highlights the importance of selecting an appropriate experimental model.
Troubleshooting Guides
Problem 1: I am observing early afterdepolarizations (EADs) in my cardiac electrophysiology experiments with this compound.
-
Possible Cause: The induction of EADs is a known, though often unexpected, effect of this compound, particularly at concentrations around 3 µM. This is a direct consequence of its dual IKr and I(Ca,L) blocking activity, which prolongs the action potential duration and creates a window for the reactivation of L-type calcium channels.
-
Troubleshooting Steps:
-
Confirm Concentration: Verify the final concentration of this compound in your experimental setup. EADs are more likely to occur at concentrations at or above 3 µM.
-
Analyze Action Potential Duration (APD): Measure the APD at 90% repolarization (APD90). A significant prolongation of APD preceding the appearance of EADs is indicative of the drug's on-target effect.
-
Vary Pacing Frequency: EADs are often more prominent at slower pacing frequencies. Try increasing the pacing frequency to see if the EADs are suppressed.
-
Consider a Different Model: If EADs are confounding your primary outcome, consider using a different animal model (e.g., canine ventricular tissue, which is less prone to this compound-induced EADs) or a cell line with a different ion channel expression profile.
-
Problem 2: The effect of this compound on action potential duration is not what I expected based on the IC50 for IKr.
-
Possible Cause: The dual-channel blocking nature of this compound can lead to complex effects. At lower concentrations, the IKr block will dominate, leading to APD prolongation. At higher concentrations, the accompanying I(Ca,L) block can start to counteract this effect, potentially leading to a bell-shaped dose-response curve for APD.
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Instead of single-point experiments, conduct a comprehensive dose-response analysis to capture the full spectrum of the compound's effects.
-
Isolate Channel Contributions: If your system allows, use specific blockers for other channels to isolate the effects of this compound on IKr and I(Ca,L) independently.
-
Check for Off-Target Effects: At very high concentrations, consider the possibility of off-target effects on other ion channels or cellular processes. Running a broad panel of counter-screens can be informative.
-
Problem 3: I am seeing unexpected changes in cell viability or morphology in my cell-based assays.
-
Possible Cause: While primarily an ion channel blocker, at high concentrations or with prolonged exposure, this compound could have off-target effects leading to cytotoxicity. Disruption of intracellular calcium homeostasis due to I(Ca,L) blockade can also trigger various cellular stress pathways.
-
Troubleshooting Steps:
-
Conduct a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your specific cell line.
-
Use a Shorter Exposure Time: If possible, reduce the incubation time with the compound to minimize potential long-term cytotoxic effects.
-
Include Appropriate Vehicle Controls: Ensure that the solvent used to dissolve this compound is not contributing to the observed effects.
-
Data Presentation
Table 1: Potency of this compound on Key Ion Channels
| Ion Channel | IC50 (μM) |
| Rapidly Activating Delayed Rectifier K+ (IKr) | 0.42 |
| L-type Ca2+ (I(Ca,L)) | > 3.0 |
Table 2: Electrophysiological Effects of this compound in Different Species
| Species | Concentration (μM) | Primary Effect | Induction of EADs |
| Rabbit | 3 | Significant APD Prolongation | Yes |
| Canine | 3 | Moderate APD Prolongation | No |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess the Effect of this compound on Action Potentials
-
Cell Preparation:
-
Isolate ventricular myocytes from the chosen animal model (e.g., rabbit) using standard enzymatic digestion protocols.
-
Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere for at least 2 hours in a Tyrode's solution.
-
-
Recording Setup:
-
Mount the coverslip on the stage of an inverted microscope equipped with patch-clamp recording equipment.
-
Perfuse the cells with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Use borosilicate glass pipettes (2-4 MΩ) filled with an internal solution containing (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline action potentials in current-clamp mode by injecting a 2-5 ms suprathreshold current pulse at a frequency of 1 Hz.
-
After obtaining a stable baseline, perfuse the cells with the external solution containing this compound at the desired concentration (e.g., 0.1, 1, 3, 10 μM).
-
Record action potentials for at least 5 minutes at each concentration to allow for steady-state effects.
-
-
Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90), resting membrane potential, and action potential amplitude.
-
Monitor for the appearance of early afterdepolarizations (EADs).
-
Protocol 2: Cell Viability Assay to Determine Cytotoxicity of this compound
-
Cell Culture:
-
Plate a suitable cell line (e.g., HEK293 cells stably expressing the hERG channel) in a 96-well plate at a density of 10,000 cells/well.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium, ranging from 0.1 to 100 μM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the CC50 (concentration causing 50% cytotoxicity).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to potential EADs.
Technical Support Center: Cell Viability Assays for SB-237376 Toxicity Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing cell viability assays for toxicity screening of the small molecule inhibitor, SB-237376. Here you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Disclaimer: this compound is used here as a representative small molecule inhibitor. The guidance provided is broadly applicable to toxicity screening of similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the toxicity of this compound in cell culture?
A1: The initial step is to perform a dose-response analysis to determine the optimal, non-toxic concentration range of this compound for your specific cell line and experimental conditions. This involves testing a wide range of concentrations to identify the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces cell viability by 50%.[1][2] It is crucial to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[1]
Q2: I am observing inconsistent results between different cell viability assays (e.g., MTT vs. LDH). Why is this happening?
A2: Inconsistent results between different assays are not uncommon and can arise from the different cellular processes each assay measures.[3][4] For example, the MTT assay measures metabolic activity, which can be affected by changes in cell proliferation or metabolism without necessarily causing cell death.[5] In contrast, the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity and cytotoxicity. It's possible for a compound to reduce metabolic activity (affecting the MTT assay) without causing significant membrane damage (leaving LDH release unchanged).[6]
Q3: Can this compound directly interfere with the components of my cell viability assay?
A3: Yes, small molecule inhibitors can sometimes directly interact with assay reagents, leading to inaccurate results.[7] For instance, a compound might chemically reduce tetrazolium salts like MTT, leading to a false positive signal for cell viability.[8][9] To test for this, it is recommended to run a cell-free control where the compound is added to the assay medium without cells.[7][9]
Q4: What are the common causes of high background in my MTT assay?
A4: High background absorbance in an MTT assay can be caused by several factors, including microbial contamination (bacteria or yeast can reduce MTT), interference from components in the culture medium like phenol red, or direct reduction of MTT by the test compound.[5][9] Using phenol red-free medium during the MTT incubation step and ensuring sterile technique can help minimize background.[9]
Q5: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A5: To differentiate between cytotoxicity and a cytostatic effect, it is beneficial to use a combination of assays.[1] A metabolic assay like MTT can indicate a decrease in cell proliferation (cytostatic effect) or cell death.[10] This can be complemented with a cytotoxicity assay, such as the LDH release assay, which specifically measures cell death. If you observe a decrease in the MTT signal but no significant increase in LDH release, it is likely that this compound has a cytostatic effect at that concentration.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in MTT Assay
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently pipette up and down to mix between dispensing into wells. Avoid using the outer wells of the plate, which are prone to evaporation, or fill them with sterile PBS.[5] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize well-to-well variation.[5] |
| Incomplete Dissolving of Formazan Crystals | After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells to confirm all purple crystals have dissolved before reading the absorbance.[5] |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization by gently pipetting. Cell clumps will lead to uneven seeding and variable results. |
Issue 2: Low Signal or No Color Change in MTT Assay
| Possible Cause | Suggested Solution |
| Low Cell Number | The number of cells seeded may be too low for a detectable signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[11] |
| Incorrect MTT Reagent Concentration or Incubation Time | Ensure the MTT reagent is at the correct concentration (typically 0.5 mg/mL). The incubation time (usually 2-4 hours) may need to be optimized for your specific cell line. |
| Metabolic State of Cells | If this compound significantly reduces cellular metabolism without killing the cells, the MTT signal will be low. Consider using an alternative assay that does not measure metabolic activity, such as a crystal violet assay which measures total protein.[7] |
| Degraded MTT Reagent | MTT solution is light-sensitive and should be stored protected from light at 4°C. Prepare fresh solutions if degradation is suspected.[12] |
Issue 3: Conflicting IC50 Values
| Possible Cause | Suggested Solution |
| Different Assay Endpoints | As mentioned in the FAQs, different assays measure different aspects of cell health. An IC50 value from a metabolic assay (MTT) may differ from a cytotoxicity assay (LDH). Report the IC50 for each assay and interpret the results in the context of what each assay measures.[3] |
| Time-Dependency of Compound Effect | The toxicity of this compound may be time-dependent. An IC50 value determined after 24 hours of exposure may be different from one determined after 72 hours. It is important to perform time-course experiments.[10] |
| Cell Seeding Density | The initial cell seeding density can influence the calculated IC50 value. Higher cell densities may require higher concentrations of the compound to achieve 50% inhibition. Standardize the cell seeding density across all experiments.[13] |
| Data Analysis Method | The method used to calculate the IC50 from the dose-response curve can affect the final value. Use a consistent and appropriate non-linear regression model for all analyses.[1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the highest this compound concentration). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium containing the compound and add 100 µL of the MTT working solution to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) for 45 minutes before the assay.
-
Background Control: Medium only.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Read Absorbance: Add 50 µL of the stop solution (provided in the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
ATP-Based Luminescent Cell Viability Assay Protocol
This assay measures the amount of ATP in viable cells, which is a marker of metabolically active cells.
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.[14]
-
Assay Procedure: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[14] Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubation and Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3] Measure the luminescence using a luminometer.
Visualizations
Experimental Workflow for Toxicity Screening
Caption: A generalized workflow for assessing the toxicity of a small molecule inhibitor.
Troubleshooting Logic for Inconsistent Assay Results
Caption: A decision tree for troubleshooting inconsistent results from different cell viability assays.
Hypothetical Signaling Pathway for this compound (p38 MAPK Inhibitor)
Assuming this compound is a p38 MAPK inhibitor, this diagram illustrates its potential mechanism of action.
Caption: A simplified diagram of the p38 MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of SB-237376 stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of SB-237376 stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For long-term storage, anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.
Q2: What is the optimal temperature for long-term storage of this compound DMSO stock solutions?
For long-term storage, it is recommended to store this compound DMSO stock solutions at -20°C or -80°C.[1] While -20°C is generally sufficient for storage up to three months, -80°C is preferable for longer durations to minimize the potential for degradation.[2] Short-term storage at 0°C is also acceptable.
Q3: How should I prepare and aliquot the stock solution to ensure stability?
To minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is crucial to aliquot the this compound DMSO stock solution into single-use volumes. Use high-quality, low-retention polypropylene microcentrifuge tubes. After aliquoting, store the tubes at -20°C or -80°C in a desiccated environment if possible.
Q4: How many freeze-thaw cycles can a stock solution of a compound in DMSO typically endure?
While it is best to avoid freeze-thaw cycles by aliquoting, studies on a variety of compounds stored in DMSO have shown no significant loss of compound after as many as 11 freeze/thaw cycles when frozen at -15°C and thawed at 25°C.[3][4] However, to ensure the highest integrity of your this compound stock, single-use aliquots are strongly recommended.
Q5: What are the potential signs of this compound degradation in a DMSO stock solution?
Visual signs of degradation are often not apparent in solution. The most reliable indicator of degradation is a decrease in the expected biological activity or the appearance of unexpected results in your experiments. Analytically, degradation would be observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in a chromatogram (e.g., by HPLC).
Q6: What are the likely degradation pathways for this compound?
Based on its chemical structure, N-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)propyl)-4-nitrobenzamide, this compound has several functional groups susceptible to degradation:
-
Amide Bond Hydrolysis: The amide linkage can be susceptible to hydrolysis, especially in the presence of water, which can be absorbed by DMSO from the atmosphere. This would lead to the formation of 4-nitrobenzoic acid and the corresponding diamine fragment.
-
Oxidation: The tertiary amine and the electron-rich dimethoxybenzene ring are potential sites for oxidation.
-
Photodegradation: The nitroaromatic group makes the molecule potentially susceptible to degradation upon exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or reduced biological activity in experiments. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Perform a concentration-response curve with the new stock to verify activity. 3. If the issue persists, consider performing a stability study of your stock solution (see Experimental Protocols). |
| Precipitate observed in the stock solution upon thawing. | The concentration of this compound may exceed its solubility at lower temperatures, or the solvent may have absorbed water. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. 2. If precipitation persists, the solution may be supersaturated. Consider preparing a new stock at a slightly lower concentration. 3. Ensure the use of anhydrous DMSO and proper storage to prevent water absorption. |
| Variability in results between different aliquots. | Inconsistent aliquoting, or some aliquots have been subjected to more environmental stress (e.g., left at room temperature for longer periods). | 1. Ensure a homogenous stock solution before aliquoting. 2. Standardize the aliquoting and handling procedure for all tubes. 3. Discard any aliquots that have been mishandled or stored improperly. |
Summary of Storage Conditions and Stability
While specific long-term stability data for this compound in DMSO is not publicly available, the following table summarizes general recommendations for small molecule storage in DMSO based on available literature.
| Storage Temperature | Solvent | Expected Stability (General) | Key Considerations |
| -20°C | Anhydrous DMSO | Up to 3 months for many compounds.[2] | Recommended for routine use. Aliquoting is critical. |
| -80°C | Anhydrous DMSO | > 6 months for many compounds. | Recommended for long-term archival storage. |
| 4°C | Anhydrous DMSO | Short-term (days to weeks). | Not recommended for long-term storage due to the higher potential for degradation. A study on wet DMSO (90/10 DMSO/water) showed 85% of compounds were stable for 2 years at 4°C.[5] |
| Room Temperature | Anhydrous DMSO | Not recommended. | Significant degradation can occur over time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO), high purity (e.g., ≥99.9%)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Once fully dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in pre-labeled microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C in a light-protected and preferably desiccated container.
-
Protocol 2: Stability Assessment of this compound Stock Solution using HPLC-UV
This protocol outlines a general method to assess the stability of your this compound stock solution over time. A validated stability-indicating method for this compound is not publicly available; therefore, this serves as a starting point for method development.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or other suitable buffer components
-
-
Chromatographic Conditions (Suggested Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes may be a suitable starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (a diode array detector would be beneficial to determine the optimal wavelength, likely around the absorbance maximum of the nitrobenzene chromophore).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Time Point Zero (T0): Immediately after preparing the stock solution, dilute an aliquot to a suitable working concentration (e.g., 10 µg/mL) with the initial mobile phase composition. Inject this sample into the HPLC system to obtain the initial purity profile. The area of the main peak at T0 is considered 100%.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, -80°C, 4°C, room temperature, protected from light, and exposed to light).
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
-
Analysis: Dilute the aliquot to the same working concentration as in step 1 and inject it into the HPLC system.
-
Data Evaluation: Compare the peak area of the main this compound peak at each time point to the T0 peak area to determine the percentage of the compound remaining. The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
References
Technical Support Center: Addressing Variability in Experiments Using SB-237376
Welcome to the technical support center for SB-237376, a potent p38 MAPK inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address variability in experiments involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1] It plays a significant role in apoptosis, cell differentiation, and cell cycle regulation.[1] this compound, like other p38 inhibitors, works by binding to the kinase and preventing its activation, thereby blocking the downstream signaling cascade. The four isoforms of p38 MAPK (α, β, γ, and δ) exhibit different tissue distributions and sensitivities to inhibitors, which can be a source of experimental variability.[1]
Q2: I am observing inconsistent inhibition of my target protein. What could be the cause?
Inconsistent inhibition can arise from several factors:
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. Degradation or precipitation of the inhibitor will lead to a lower effective concentration. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Line Variability: Different cell lines may have varying levels of p38 MAPK expression and activation of compensatory signaling pathways. It is crucial to characterize the p38 pathway in your specific cell model.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time with the inhibitor can all influence the outcome. Optimize these conditions for your specific experiment.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected biological effects. It is advisable to perform a dose-response experiment to determine the optimal concentration with minimal off-target effects.
Q3: My results with this compound are not reproducible between experiments. How can I improve reproducibility?
To improve reproducibility, consider the following:
-
Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, inhibitor concentration, and incubation times, are kept consistent between experiments.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control could be a known activator of the p38 pathway (e.g., anisomycin, LPS), while a negative control would be a vehicle-treated group (e.g., DMSO).
-
Regularly Test Compound Activity: Periodically verify the activity of your this compound stock to ensure it has not degraded. This can be done using a simple in vitro kinase assay or by testing its effect on a known downstream target of p38 MAPK.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in my cell-based assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the concentration of your stock solution. Prepare fresh serial dilutions for each experiment. |
| Cell type resistance | Some cell lines may be inherently resistant to p38 inhibition due to low p38 expression or dominant alternative signaling pathways. Confirm p38α expression and activation in your cell line via Western blot. |
| High protein binding in media | High serum concentrations can reduce the free concentration of the inhibitor. Try reducing the serum percentage during the inhibitor treatment period. |
| Rapid inhibitor metabolism | Some cell lines may rapidly metabolize the compound. Consider a time-course experiment to determine the optimal treatment duration. |
| Assay interference | The assay readout itself might be affected by the inhibitor. Run a control with the inhibitor in a cell-free assay system if possible. |
Problem 2: Unexpected or off-target effects observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration too high | Perform a dose-response curve to identify the lowest effective concentration that inhibits p38 without causing widespread cellular changes. |
| Inhibition of other kinases | This compound may have off-target effects on other kinases. Consult literature for known off-target effects of similar p38 inhibitors or perform a kinase panel screen. |
| Activation of compensatory pathways | Inhibition of the p38 pathway can sometimes lead to the upregulation of other signaling pathways (e.g., JNK, ERK). Probe for activation of these pathways using phosphospecific antibodies. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for the desired time (e.g., 1 hour for signaling inhibition, 24-72 hours for viability).
-
Assay: Perform a cell viability assay (e.g., MTS, MTT) or a specific assay for p38 activity (e.g., ELISA for a downstream target).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on p38 MAPK activation.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a known p38 activator (e.g., 10 µg/mL lipopolysaccharide (LPS) or 10 µg/mL anisomycin) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis of p38 MAPK phosphorylation.
Caption: Logical troubleshooting steps for addressing inconsistent inhibition with this compound.
References
Validation & Comparative
A Comparative Guide to GPR55 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key GPR55 antagonists based on available experimental data. It details their performance, selectivity, and the methodologies used to evaluate them, providing a valuable resource for selecting the appropriate tool compound for GPR55-related research.
GPR55, a G protein-coupled receptor, has emerged as a significant therapeutic target in various physiological and pathological processes, including pain, inflammation, and cancer. The development of selective antagonists has been crucial in elucidating its functions. This guide provides a comparative analysis of some of the most commonly studied GPR55 antagonists.
Performance and Selectivity of GPR55 Antagonists
The efficacy of a GPR55 antagonist is determined by its potency (typically measured as IC50) and its selectivity against other related receptors, such as the cannabinoid receptors CB1 and CB2, and the G protein-coupled receptor GPR35. The following table summarizes the quantitative data for several key GPR55 antagonists.
| Compound | GPR55 IC50 (nM) | Selectivity Profile | Reference |
| ML191 | 160 | >100-fold selective against GPR35, CB1, and CB2 | [1][2] |
| ML192 | 1080 | >45-fold selective against GPR35, CB1, and CB2 | [1][2] |
| ML193 | 221 | >145-fold vs GPR35 & CB2, >27-fold vs CB1 | [1][2][3] |
| CID16020046 | 150 - 1000 | Selective over CB1 and CB2 | [3] |
| Cannabidiol (CBD) | 445 | Also interacts with other receptors | [4] |
GPR55 Signaling Pathways
GPR55 activation initiates a cascade of intracellular signaling events. It primarily couples to Gα13, Gα12, and Gq proteins.[5] This coupling leads to the activation of downstream effectors such as RhoA, phospholipase C (PLC), and extracellular signal-regulated kinase (ERK).[5] Antagonists block the initiation of this cascade by preventing agonist binding to the receptor.
Caption: GPR55 receptor signaling pathway and point of antagonist inhibition.
Experimental Protocols
The characterization of GPR55 antagonists relies on a variety of in vitro assays that measure different aspects of receptor function. Below are detailed methodologies for key experiments cited in the comparison.
β-Arrestin Recruitment Assay
This assay is a common method to screen for GPCR antagonists by measuring the translocation of β-arrestin to the activated receptor.
-
Cell Line: U2OS (Human Osteosarcoma) cells stably co-expressing GPR55 and a green fluorescent protein (GFP)-tagged β-arrestin 2.
-
Protocol:
-
Cells are seeded in microplates.
-
Compounds to be tested (potential antagonists) are added to the cells and incubated for a specified period.
-
A known GPR55 agonist, such as lysophosphatidylinositol (LPI), is then added at a concentration that elicits a submaximal response (EC80).
-
After incubation, cells are fixed and stained.
-
High-content imaging is used to quantify the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane.
-
A decrease in agonist-induced β-arrestin recruitment in the presence of the test compound indicates antagonistic activity.
-
-
Data Analysis: IC50 values are calculated from concentration-response curves.
ERK1/2 Phosphorylation Assay
This assay measures the activation of a key downstream signaling molecule, ERK1/2, following receptor activation.
-
Cell Line: HEK293 cells stably expressing GPR55.
-
Protocol:
-
Cells are cultured to near confluence and then serum-starved overnight.
-
Cells are pre-incubated with the antagonist for 30 minutes.
-
LPI (10 µM) is then added for 10 minutes to stimulate the receptor.
-
Cell lysates are collected, and protein concentrations are determined.
-
Western blotting is performed using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
The ratio of p-ERK1/2 to total ERK1/2 is quantified.
-
-
Data Analysis: A reduction in LPI-induced ERK1/2 phosphorylation in the presence of the antagonist is indicative of its inhibitory effect. IC50 values can be determined from dose-response experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream event following the activation of Gq-coupled receptors like GPR55.
-
Cell Line: HEK293 cells expressing GPR55.
-
Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-treated with the antagonist.
-
A GPR55 agonist is added to stimulate the receptor.
-
Changes in intracellular calcium levels are monitored using a fluorescence plate reader.
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified to determine its potency.
Experimental Workflow
The following diagram illustrates a typical workflow for identifying and characterizing novel GPR55 antagonists.
Caption: A generalized workflow for the discovery and validation of GPR55 antagonists.
This guide provides a foundational understanding of the comparative pharmacology of key GPR55 antagonists. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details relevant to their research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. cannakeys.com [cannakeys.com]
- 3. Structure-Activity Relationship of the GPR55 Antagonist, CID16020046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to SB-237376 and Cannabidiol as GPR55 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-237376 and Cannabidiol (CBD) as antagonists for the G protein-coupled receptor 55 (GPR55). GPR55 has emerged as a novel therapeutic target implicated in various physiological and pathological processes, including pain, inflammation, cancer, and neurological disorders.[1][2] The development and characterization of selective antagonists are crucial for elucidating its biological functions and therapeutic potential.
Quantitative Data Summary
The following tables summarize the reported potency and efficacy of this compound and Cannabidiol in various in vitro assays targeting GPR55. It is important to note that direct comparisons can be influenced by variations in experimental conditions, such as cell lines, agonist used, and assay format.
Table 1: Potency of GPR55 Antagonists
| Compound | Assay Type | Agonist | Cell Line | Potency (IC₅₀) | Reference |
| This compound (CID16020046) | Calcium Mobilization | LPI | HEK-GPR55 | ~1 µM | [3] |
| ERK1/2 Phosphorylation | LPI | HEK-GPR55 | ~1 µM | [3] | |
| NFAT/NF-κB Activation | LPI | HEK-GPR55 | Not specified | [3] | |
| Cannabidiol (CBD) | GTPγS Binding | CP55,940 / Anandamide | HEK293-GPR55 | 440 nM | [4] |
| GPR55-mediated signaling | LPI | Hippocampal Neurons | 10 µM (effective conc.) | [5][6] |
Note: this compound is also known by its PubChem CID 16020046. LPI stands for Lysophosphatidylinositol, the endogenous agonist for GPR55.
Table 2: Selectivity Profile
| Compound | Primary Target | Selectivity Notes | Reference |
| This compound (CID16020046) | GPR55 | Does not affect basal Ca²⁺ or ERK1/2 activity. No activity at CB₁ or CB₂ receptors. Also inhibits PDE3A and PDE4B at higher concentrations. | [3] |
| Cannabidiol (CBD) | GPR55 (among others) | Highly promiscuous. Interacts with over 65 molecular targets, including CB₁, CB₂, TRPV1, and various ion channels and receptors. Acts as a CB₂ inverse agonist. | [7][8][9] |
Signaling Pathways and Experimental Workflow
GPR55 Signaling Cascade
GPR55 is a Class A GPCR that couples to multiple G proteins, primarily Gαq and Gα12/13.[4] Activation by an agonist like LPI initiates downstream signaling cascades that include intracellular calcium mobilization, activation of RhoA, and phosphorylation of ERK1/2, ultimately leading to various cellular responses. Antagonists like this compound and CBD block these activation steps.
Caption: GPR55 signaling pathway and points of inhibition.
Typical Antagonist Screening Workflow
The process of identifying and characterizing GPR55 antagonists involves a series of sequential assays to determine potency, selectivity, and functional effects.
Caption: A generalized workflow for GPR55 antagonist discovery.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are summaries of key experimental protocols used to characterize GPR55 antagonists.
1. β-Arrestin Recruitment Assay (High-Throughput Screening)
This assay is often used for primary screening to identify compounds that block agonist-induced GPR55 activation.
-
Objective: To measure the inhibition of agonist-induced β-arrestin translocation to the GPR55 receptor.
-
Cell Line: U2OS or CHO cells stably co-expressing human GPR55 and a β-arrestin-GFP fusion protein.[10][11]
-
Protocol Summary:
-
Cells are plated in multi-well plates (e.g., 384-well) and cultured overnight.
-
Cells are pre-incubated with test compounds (potential antagonists) for a defined period (e.g., 15 minutes).[1]
-
An EC₈₀ concentration of a GPR55 agonist (e.g., LPI) is added to stimulate the receptor.
-
After a co-incubation period (e.g., 40 minutes), cells are fixed with paraformaldehyde.[1]
-
High-content imaging systems are used to quantify the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane.
-
A decrease in agonist-induced translocation indicates antagonist activity. Data is normalized to controls to calculate percent inhibition.
-
2. Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the Gαq-mediated signaling pathway.
-
Objective: To quantify the inhibition of agonist-induced intracellular calcium release.
-
Cell Line: HEK293 cells stably expressing human GPR55.[3]
-
Protocol Summary:
-
Cells are plated in black-walled, clear-bottom microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in an appropriate buffer (e.g., HBSS).
-
Test compounds are added to the wells.
-
A fluorescent plate reader (e.g., FLIPR) measures the baseline fluorescence.
-
An agonist (e.g., LPI) is injected into the wells, and the change in fluorescence intensity is recorded over time.
-
Antagonist activity is determined by the reduction in the peak fluorescent signal compared to agonist-only controls. IC₅₀ values are calculated from concentration-response curves.
-
3. ERK1/2 Phosphorylation Assay
This assay assesses the inhibition of downstream MAPK signaling, which is activated by GPR55.
-
Objective: To measure the inhibition of agonist-induced phosphorylation of ERK1/2.
-
Cell Line: U2OS or HEK293 cells expressing GPR55.[1]
-
Protocol Summary:
-
Cells are serum-starved to reduce basal ERK phosphorylation.
-
Cells are pre-treated with various concentrations of the antagonist.
-
The cells are then stimulated with a GPR55 agonist (e.g., LPI) for a short period (e.g., 5-10 minutes).
-
The reaction is stopped, and cells are lysed.
-
The levels of phosphorylated ERK1/2 (p-ERK) and total ERK are quantified using methods like Western Blotting or specific ELISA kits.
-
The ratio of p-ERK to total ERK is calculated, and the inhibition by the antagonist is determined relative to the agonist control.
-
Objective Comparison
This compound (CID16020046): The Selective Tool
This compound is a valuable research tool due to its high selectivity for GPR55 over the canonical cannabinoid receptors CB₁ and CB₂.[3][12] This specificity is critical for experiments aiming to isolate the physiological and pathological roles of GPR55 without the confounding effects of activating other cannabinoid-related pathways. Its potency is in the low micromolar to high nanomolar range, making it effective for in vitro studies.[3] Studies have successfully used this compound to demonstrate the role of GPR55 in platelet aggregation, endothelial cell function, and to explore its potential in treating neuroinflammation and motor deficits in models of Parkinson's disease.[12][13][14]
-
Advantages: High selectivity against CB₁/CB₂ receptors, providing a clear pharmacological window to study GPR55.
-
Limitations: Potency is generally lower than some other synthetic antagonists. Its in vivo pharmacokinetic and safety profiles are not as extensively characterized as CBD.
Cannabidiol (CBD): The Promiscuous Modulator
Cannabidiol is a well-known phytocannabinoid with a complex pharmacological profile. While it acts as a GPR55 antagonist, this is just one of its many mechanisms of action.[4][5][13] CBD interacts with a wide array of receptors, ion channels, and enzymes, making it a "multi-target" drug.[7] This polypharmacology can be therapeutically beneficial, as seen in its application for certain forms of epilepsy, but it complicates its use as a specific research tool for GPR55.[5][6] The reported antagonist potency of CBD at GPR55 varies between studies, and its effects in a biological system cannot be solely attributed to GPR55 inhibition without extensive controls.[10][15]
-
Advantages: Widely available, extensive data on safety and pharmacokinetics in humans, and proven therapeutic effects in some conditions.
-
Limitations: Lack of selectivity. Its observed biological effects are a composite of its interactions with numerous targets, making it difficult to dissect the specific contribution of GPR55 antagonism.
Conclusion
Cannabidiol , while a potent GPR55 antagonist, should be used with caution in studies focused on this receptor. Its promiscuous nature means that observed effects could be mediated by numerous other targets. However, understanding its activity at GPR55 is a crucial piece in deciphering the complex puzzle of its overall therapeutic mechanisms, particularly in conditions like epilepsy where GPR55 signaling may be dysregulated.[5][6] The choice between these two compounds ultimately depends on the specific research question and the need for target selectivity versus exploring multi-target effects.
References
- 1. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GPR55 with Cannabidiol Derivatives: A Molecular Docking Approach Toward Novel Neurotherapeutics | MDPI [mdpi.com]
- 3. GPR55 Receptor Antagonist, CID16020046 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. neurology.org [neurology.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cannabidiol displays unexpectedly high potency as an antagonist of CB1 and CB2 receptor agonists in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A selective antagonist reveals a potential role of G protein-coupled receptor 55 in platelet and endothelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cannakeys.com [cannakeys.com]
- 14. Frontiers | Intrapallidal injection of cannabidiol or a selective GPR55 antagonist decreases motor asymmetry and improves fine motor skills in hemiparkinsonian rats [frontiersin.org]
- 15. Screening for Selective Ligands for GPR55 - Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LPI and CID16020046 Effects on GPR55
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of the endogenous agonist Lysophosphatidylinositol (LPI) and the selective antagonist CID16020046 on the G protein-coupled receptor 55 (GPR55). This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the signaling pathways involved to offer a comprehensive resource for researchers in the field.
Introduction to GPR55 Ligands
GPR55 is a G protein-coupled receptor implicated in various physiological and pathological processes. Its activity is modulated by various ligands, with Lysophosphatidylinositol (LPI) being recognized as its primary endogenous agonist.[1] LPI activates GPR55, triggering a cascade of downstream signaling events. In contrast, synthetic ligands have been developed to probe the function of GPR55, among which CID16020046 has emerged as a potent and selective antagonist, effectively blocking LPI-induced receptor activation.[2][3] Understanding the contrasting effects of these two compounds is crucial for elucidating the physiological roles of GPR55 and for the development of novel therapeutics targeting this receptor.
Data Presentation: LPI vs. CID16020046
The following tables summarize the quantitative data on the effects of LPI and CID16020046 on GPR55-mediated signaling pathways.
Table 1: Comparative Effects on GPR55 Activity
| Parameter | LPI (Agonist) | CID16020046 (Antagonist) | Reference |
| GPR55 Activation | Induces receptor activation and internalization | Blocks LPI-induced GPR55 activation | |
| GPR55 Binding | Endogenous ligand | Selective antagonist | [1][2] |
| Calcium (Ca²⁺) Mobilization | Stimulates intracellular Ca²⁺ release | Inhibits LPI-induced Ca²⁺ mobilization (IC₅₀ = 0.21 μM in HEK-GPR55 cells) | [2] |
| ERK1/2 Phosphorylation | Induces ERK1/2 phosphorylation | Inhibits LPI-induced ERK1/2 phosphorylation | [2] |
| RhoA Activation | Stimulates RhoA activation | Not explicitly stated, but implied by blocking downstream effects | [4] |
| NFAT and NF-κB Activation | Induces NFAT and NF-κB activation | Blocks GPR55-mediated NFAT and NF-κB activation and nuclear translocation | [5] |
Signaling Pathways
The activation of GPR55 by LPI initiates a complex network of intracellular signaling. A primary pathway involves the coupling to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively.[4] PLC activation results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), with IP₃ triggering the release of calcium from intracellular stores. The RhoA pathway contributes to various cellular processes, including stress fiber formation. Both pathways can converge on the activation of downstream kinases like ERK1/2.[6] CID16020046, as a GPR55 antagonist, effectively blocks these LPI-initiated signaling cascades.
Caption: GPR55 signaling pathways activated by LPI and inhibited by CID16020046.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of common experimental protocols used to assess the effects of LPI and CID16020046 on GPR55.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: HEK293 cells stably expressing human GPR55 (HEK-GPR55) are cultured in appropriate media.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution.
-
Compound Treatment:
-
For agonist testing, cells are stimulated with varying concentrations of LPI.
-
For antagonist testing, cells are pre-incubated with CID16020046 for a defined period before the addition of LPI.
-
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader or a microscope. The ratio of fluorescence at two different excitation wavelengths is often used to quantify calcium levels.
-
Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
ERK1/2 Phosphorylation Assay (In-Cell Western/ELISA)
This assay quantifies the phosphorylation of ERK1/2, a key downstream signaling molecule.
-
Cell Culture and Starvation: HEK-GPR55 cells are cultured to a suitable confluency and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Compound Treatment:
-
Cells are treated with LPI for a specific time course (e.g., 5, 10, 15, 30 minutes) to determine the peak response.
-
For antagonist studies, cells are pre-treated with CID16020046 before stimulation with LPI at its EC₅₀ concentration.
-
-
Cell Lysis: After treatment, cells are lysed to extract cellular proteins.
-
Detection:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
In-Cell Western/ELISA: This high-throughput method involves fixing the cells in the plate and using fluorescently labeled antibodies to detect p-ERK and a normalization protein simultaneously.
-
-
Quantification: The signal from p-ERK is normalized to the total ERK signal. The fold change relative to the untreated control is calculated.
Caption: General workflow for Calcium Mobilization and ERK1/2 Phosphorylation assays.
Conclusion
The comparative analysis of LPI and CID16020046 reveals their opposing effects on GPR55. LPI acts as a potent agonist, initiating a range of intracellular signaling events, while CID16020046 serves as a selective antagonist, effectively blocking these agonist-induced responses. The data and protocols presented in this guide provide a foundational understanding for researchers investigating the role of GPR55 in health and disease and for the development of novel therapeutic agents targeting this receptor. The use of such well-characterized tool compounds is essential for the continued exploration of GPR55 pharmacology and its physiological significance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective antagonist reveals a potential role of G protein-coupled receptor 55 in platelet and endothelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GPR55 Antagonist Effects: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for cross-validating the effects of GPR55 antagonists with GPR55 knockout (KO) models. While direct experimental data on the cross-validation of SB-237376 with GPR55 KO models is not currently available in the public domain, this guide utilizes data from studies on other well-characterized GPR55 antagonists, CID16020046 and ML-193, to illustrate the principles and methodologies of such a validation process.
The G protein-coupled receptor 55 (GPR55) has emerged as a potential therapeutic target for a variety of conditions, including inflammatory diseases, neuropathic pain, and cancer.[1] Pharmacological modulation of this receptor with antagonists offers a promising avenue for therapeutic intervention. However, to ensure the specificity of a compound for GPR55, it is crucial to cross-validate its effects in a GPR55 knockout model. This approach allows researchers to confirm that the observed pharmacological effects are indeed mediated by the intended target.
This guide will delve into the known signaling pathways of GPR55, the reported phenotypes of GPR55 knockout mice, and comparative data on the effects of selective GPR55 antagonists in wild-type versus knockout models.
GPR55 Signaling Pathways
GPR55 is known to couple to G proteins Gαq, Gα12, and Gα13, leading to the activation of several downstream signaling cascades.[2] Upon activation by its endogenous ligand, lysophosphatidylinositol (LPI), GPR55 can stimulate phospholipase C (PLC), leading to an increase in intracellular calcium.[3] Additionally, GPR55 activation can engage the RhoA signaling pathway, influencing cytoskeletal rearrangement and cell migration.[2]
Phenotypic Characteristics of GPR55 Knockout Mice
GPR55 knockout mice have been instrumental in elucidating the physiological roles of this receptor. While some studies report no gross abnormalities, several subtle and context-dependent phenotypes have been observed.
| Phenotypic Area | Observation in GPR55 KO Mice | Reference |
| Inflammation | Reduced inflammation scores in a dextran sulfate sodium (DSS) model of colitis. | [4][5] |
| Neurological Function | Improved neurological outcomes and reduced infarction volume in a mouse model of ischemia/reperfusion stroke. | [6][7] |
| Pain Perception | Altered pain sensation. | [2] |
| Metabolism | Impaired glucose tolerance in high-fat diet-fed mice, without significant changes in energy balance or insulin sensitivity. | [8] |
| Behavior | May have effects on motor coordination. | [9] |
Comparative Effects of GPR55 Antagonists in Wild-Type vs. GPR55 Knockout Models
The following tables summarize the findings of studies that have utilized GPR55 antagonists in conjunction with GPR55 knockout mice, providing a blueprint for the cross-validation of a novel antagonist like this compound.
CID16020046
| Experimental Model | Effect in Wild-Type Mice | Effect in GPR55 KO Mice | Conclusion on Specificity | Reference |
| DSS-Induced Colitis | Daily administration of CID16020046 (20 mg/kg) significantly reduced inflammation scores and myeloperoxidase (MPO) activity. Reduced levels of TNF-α and IL-1β in colon tissues. | GPR55 knockout mice themselves showed reduced inflammation scores compared to wild-type mice in the DSS model. | The protective effect of CID16020046 in the colitis model is likely mediated through the antagonism of GPR55, as the genetic deletion of the receptor phenocopies the pharmacological blockade. | [4][5][10] |
| Atherosclerosis (ApoE KO model) | Administration of CID16020046 ameliorated high-fat diet-induced atherosclerosis development. | Not directly tested in GPR55/ApoE double knockout. | The study suggests GPR55's role in monocyte adhesion and that CID16020046's protective effect is through GPR55 blockade. | [11][12] |
ML-193
| Experimental Model | Effect in Wild-Type Mice | Effect in GPR55 KO Mice | Conclusion on Specificity | Reference |
| Ischemia/Reperfusion Stroke (tMCAO) | Treatment with ML-193 (1 µg/kg) starting 6 hours after tMCAO resulted in a reduced infarction volume and improved neurological outcomes. | GPR55 knockout mice exhibited a similar reduction in infarction volume and improved neurological outcomes post-tMCAO. | The neuroprotective effects of ML-193 are mediated by the specific antagonism of GPR55, as the genetic absence of the receptor produces a comparable outcome. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are generalized experimental protocols based on the cited literature for studying GPR55 antagonists in knockout mouse models.
General Workflow for In Vivo Cross-Validation
Animal Models
-
GPR55 Knockout Mice: GPR55 knockout mice and their wild-type littermates are used. The generation of these mice typically involves targeted deletion of the GPR55 gene.[13] It is essential to use littermate controls to minimize genetic background variability.
-
Disease Models: Depending on the therapeutic area of interest, various disease models can be employed. For instance, colitis can be induced using DSS in drinking water, or a stroke can be modeled using transient middle cerebral artery occlusion (tMCAO).[4][6]
Drug Administration
-
Vehicle: A suitable vehicle control (e.g., 0.001% DMSO in sterile PBS) is administered to a subset of both wild-type and knockout animals.[7]
-
GPR55 Antagonist: The GPR55 antagonist (e.g., CID16020046, ML-193) is administered at a predetermined dose and route (e.g., intraperitoneally). Dosing schedules will vary depending on the study design and the half-life of the compound.[4][6]
Outcome Measures
A variety of endpoints can be assessed to determine the effects of the GPR55 antagonist and to validate its mechanism of action:
-
Behavioral Assessments: For neurological and pain models, behavioral tests such as locomotor activity, elevated plus maze, and von Frey filament tests can be used.[1][9]
-
Histological and Immunohistochemical Analysis: Tissue samples (e.g., colon, brain) are collected for histological staining (e.g., H&E) to assess tissue damage and inflammation. Immunohistochemistry can be used to quantify immune cell infiltration (e.g., macrophages, lymphocytes).[4][6]
-
Biochemical and Molecular Analysis: Tissue homogenates or blood plasma can be used to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or multiplex assays.[4][10] Gene expression analysis via qRT-PCR can also be performed.
Conclusion
The cross-validation of a novel GPR55 antagonist with a GPR55 knockout model is a critical step in preclinical drug development. By comparing the pharmacological effects of the compound in wild-type animals to its effects (or lack thereof) in knockout animals, researchers can definitively establish the on-target activity of the drug candidate. The data from studies on CID16020046 and ML-193 provide a clear and effective roadmap for designing and interpreting such validation studies for other GPR55 antagonists like this compound. This rigorous approach is essential for advancing our understanding of GPR55 biology and for the development of safe and effective GPR55-targeted therapeutics.
References
- 1. GPR55 activation improves anxiety- and depression-like behaviors of mice during methamphetamine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR55 Inactivation Diminishes Splenic Responses and Improves Neurological Outcomes in the Mouse Ischemia/Reperfusion Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High fat-fed GPR55 null mice display impaired glucose tolerance without concomitant changes in energy balance or insulin sensitivity but are less responsive to the effects of the cannabinoids rimonabant or Δ(9)-tetrahydrocannabivarin on weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of intra-striatal administration of GPR55 agonist (LPI) and antagonist (ML193) on sensorimotor and motor functions in a Parkinson’s disease rat model | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Landscape of p38 MAPK Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a cornerstone of therapeutic advancement. This guide provides a comparative analysis of several key inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical node in cellular stress and inflammatory signaling pathways. While the specific potency and IC50 of SB-237376 could not be determined from the available literature, this guide offers a comprehensive evaluation of well-characterized alternative compounds, complete with experimental data and detailed protocols to aid in the selection and application of these valuable research tools.
Comparative Potency of p38 MAPK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for a selection of prominent p38 MAPK inhibitors against different p38 isoforms. This data has been compiled from various biochemical and cellular assays to provide a comparative overview.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Assay Type |
| Ralimetinib (LY2228820) | 5.3[1][2] | 3.2[1][2] | - | - | Cell-free |
| Pamapimod (R-1503) | 14[3][4][5][6] | 480[3][4][5][6] | No Activity[3][4][5] | No Activity[3][4][5] | Enzymatic[4][5] |
| SB239063 | 44[7][8][9] | Equipotent to p38α[7] | No Activity[7][8] | No Activity[7][8] | Recombinant Enzyme[7] |
| SB202190 | 50[10][11][12] | 100[10][11][12] | - | - | Cell-free[10] |
| SB203580 | 50-600[13][14][15][16] | 500[13][17] | - | - | Enzymatic / Cellular[13][17][14][16] |
| Doramapimod (BIRB 796) | 38[18][19][20][21] | 65[18][19][20][21] | 200[18][19][20][21] | 520[18][19][20][21] | Cell-free[18] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and ATP concentration used. The data presented here is for comparative purposes. "-" indicates data not available.
Understanding the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[22][23][24] Its activation triggers a series of downstream events that ultimately regulate gene expression and cellular processes such as inflammation, apoptosis, and cell differentiation.[22][23] The following diagram illustrates the core components of this pathway.
p38 MAPK Signaling Pathway
Experimental Protocols
Accurate determination of inhibitor potency is paramount. Below are detailed methodologies for two key experiments commonly used to evaluate p38 MAPK inhibitors.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified p38 kinase enzyme.
Materials:
-
Recombinant active p38α kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[25]
-
Substrate (e.g., ATF2)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Test inhibitor (e.g., this compound alternative) and vehicle control (e.g., DMSO)
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibodies)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the Kinase Assay Buffer. Include a vehicle-only control.
-
Kinase Reaction Setup: In a 96-well plate, add the recombinant p38α kinase and the substrate to each well.
-
Inhibitor Incubation: Add the diluted inhibitor or vehicle control to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction according to the chosen detection method (e.g., by adding a stop solution or heat inactivation).
-
Detection: Measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate using methods such as:
-
Radiometric assay: Measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.[26]
-
Luminescence-based assay: Using a system like ADP-Glo™ to measure the amount of ADP produced, which is proportional to kinase activity.[25]
-
ELISA: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value.[27]
Cellular TNF-α Release Assay
This assay measures the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNF-α from cells, a key downstream event of p38 MAPK activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitor and vehicle control (DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Inhibitor Pre-incubation: Add serial dilutions of the test inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours.[28]
-
Cell Stimulation: Stimulate the cells by adding LPS to each well (final concentration typically 1 µg/mL). Include an unstimulated control.[28]
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Experimental Workflow for IC50 Determination
The process of determining the IC50 of a kinase inhibitor follows a structured workflow, from initial experimental setup to final data analysis.
IC50 Determination Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. p38 MAPK-Bioll中国 [bioll.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]
- 13. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. stemcell.com [stemcell.com]
- 16. cellagentech.com [cellagentech.com]
- 17. rndsystems.com [rndsystems.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Doramapimod (BIRB 796) | p38 MAPK Inhibitor | AmBeed.com [ambeed.com]
- 21. Pardon Our Interruption [opnme.com]
- 22. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. promega.com [promega.com]
- 26. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. smart.dhgate.com [smart.dhgate.com]
- 28. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GPR55 Inhibitor Scaffolds for Drug Discovery Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different G-protein coupled receptor 55 (GPR55) inhibitor scaffolds, supported by experimental data. GPR55, a novel cannabinoid receptor, is implicated in various physiological and pathological processes, including cancer, pain, and inflammation, making it an attractive therapeutic target. [1][2] This guide focuses on the structure-activity relationships (SAR) and performance of key GPR55 antagonist scaffolds in various assays.
Performance of GPR55 Inhibitor Scaffolds: A Quantitative Comparison
The development of potent and selective GPR55 antagonists has led to the identification of several distinct chemical scaffolds. The following tables summarize the quantitative data for prominent inhibitor scaffolds from functional assays, providing a basis for head-to-head comparison.
Pyrazololactam Scaffold
The pyrazololactam scaffold, exemplified by CID16020046 and ML193, represents a well-characterized class of GPR55 antagonists.[3][4] Structure-activity relationship studies have shown that substitutions at three positions around the central pyrazololactam core are generally well-tolerated without abolishing GPR55 activity.[4]
| Compound | Assay Type | Species | Agonist (Concentration) | Potency (pIC50) | Reference |
| CID16020046 | Yeast Gene-Reporter (Inverse Agonist) | Human | - | 7.8 ± 0.05 | [5] |
| Yeast Gene-Reporter (Antagonist) | Human | GSK260028B | 7.5 ± 0.07 | [5] | |
| Calcium Imaging (Antagonist) | Human | LPI | 7.1 ± 0.1 | [5] | |
| ML193 | Yeast Gene-Reporter (Inverse Agonist) | Human | - | 6.8 ± 0.07 | [5] |
| β-arrestin Recruitment | Human | LPI (10 µM) | 6.7 (IC50 221 nM) | [6][7] | |
| GSK875734A | Yeast Gene-Reporter (Inverse Agonist) | Human | - | 8.9 ± 0.09 | [4] |
Thienopyrimidine Scaffold
The thienopyrimidine scaffold, with ML192 as a key example, offers another avenue for GPR55 inhibition.[1][6] Recent studies have focused on optimizing this scaffold to improve potency and selectivity.[1]
| Compound | Assay Type | Species | Agonist (Concentration) | Potency (IC50) | Reference |
| ML192 | β-arrestin Recruitment | Human | LPI (6 µM) | 7.5 µM | [1][8] |
| Cpd 24 | β-arrestin Recruitment | Human | LPI (6 µM) | 1.5 µM | [1][8] |
| SRE (Inverse Agonist) | Human | - | 0.9 µM (EC50) | [1][8] |
Piperidinyloxadiazolone Scaffold
ML191 represents the piperidinyloxadiazolone scaffold and demonstrates potent GPR55 antagonism.[6][9]
| Compound | Assay Type | Species | Agonist (Concentration) | Potency (IC50) | Reference |
| ML191 | β-arrestin Recruitment | Human | LPI (10 µM) | 1.08 µM | [7] |
GPR55 Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.
Caption: GPR55 Signaling Pathway.
The activation of GPR55 by an agonist like lysophosphatidylinositol (LPI) initiates a cascade of intracellular events.[10][11] GPR55 couples to Gαq and Gα12/13 proteins.[10][11] The Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and subsequent release of calcium from the endoplasmic reticulum.[10][12][13] The Gα12/13 pathway activates RhoA, which can also lead to PLC activation and is involved in cytoskeletal rearrangements.[10][14] Downstream of G protein activation, GPR55 signaling can also lead to the phosphorylation of ERK1/2 and the recruitment of β-arrestin, which mediates receptor internalization.[15][16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. karger.com [karger.com]
- 3. Structure-Activity Relationship of the GPR55 Antagonist, CID16020046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarshare.temple.edu [scholarshare.temple.edu]
- 9. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Specificity of SB-237376 in Complex Biological Systems: A Comparative Guide
For researchers and drug development professionals navigating the intricate landscape of signal transduction, the precise characterization of chemical probes is paramount. This guide provides a comprehensive comparison of SB-237376, a p38 MAPK inhibitor, with other commonly used alternatives. By presenting key experimental data and detailed methodologies, this document aims to facilitate an informed selection of the most appropriate tool for investigating p38 MAPK signaling in complex biological systems.
Executive Summary
This compound is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to stress and inflammation. The specificity of any kinase inhibitor is a crucial determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. This guide compares this compound with other well-established p38 MAPK inhibitors, namely SB-203580 and BIRB-796, focusing on their potency against different p38 isoforms and their broader kinase selectivity profiles.
Comparison of in vitro Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against the four p38 MAPK isoforms (α, β, γ, and δ). A lower IC50 value indicates greater potency.
| Inhibitor | p38α (IC50, nM) | p38β (IC50, nM) | p38γ (IC50, nM) | p38δ (IC50, nM) | Key Off-Targets (at 1µM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| SB-203580 | 50 | 500 | >10,000 | >10,000 | LCK, GSK3β, PKBα |
| BIRB-796 | 38 | 65 | 200 | 520 | B-Raf (IC50 = 83 nM) |
Note: The lack of publicly available quantitative data for this compound's IC50 values and broad kinase selectivity profile is a significant limitation in performing a direct and comprehensive comparison. The data for SB-203580 and BIRB-796 are compiled from various public sources.
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for characterizing the specificity of a kinase inhibitor.
Experimental Protocols
To ensure reproducibility and enable critical evaluation of the data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.
Materials:
-
Purified recombinant p38 MAPK isoforms (α, β, γ, δ)
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound and other test compounds
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, combine the kinase, substrate, and kinase reaction buffer.
-
Add the serially diluted compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-p38 MAPK
This cellular assay determines the ability of an inhibitor to block the phosphorylation of p38 MAPK in response to a stimulus.
Materials:
-
Cell line of interest (e.g., HeLa or THP-1)
-
Cell culture medium and serum
-
Stimulus (e.g., Anisomycin, Lipopolysaccharide (LPS))
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle for 1-2 hours.
-
Stimulate the cells with the chosen agonist for a specified time (e.g., 30 minutes with Anisomycin).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Quantify the band intensities to determine the extent of p38 MAPK phosphorylation inhibition.
Conclusion
Confirming the specificity of a chemical probe like this compound is a multi-faceted process that requires a combination of in vitro and cellular assays. While this compound is described as a p38 MAPK inhibitor, the lack of publicly accessible, detailed quantitative data on its isoform selectivity and off-target profile presents a challenge for researchers. In contrast, inhibitors such as SB-203580 and BIRB-796 have been more extensively characterized, providing a clearer picture of their strengths and limitations. For rigorous and reproducible research, it is imperative that the selectivity profile of this compound be thoroughly investigated and reported. The experimental protocols provided in this guide offer a framework for conducting such validation studies, enabling researchers to confidently interpret their findings and advance our understanding of p38 MAPK signaling in health and disease.
Safety Operating Guide
Navigating the Safe Disposal of SB-237376: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of the research chemical SB-237376, in the absence of a specific Safety Data Sheet (SDS). These procedures are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting.
It is critical to note that a substance-specific Safety Data Sheet (SDS) should always be consulted for detailed handling and disposal instructions. If an SDS for this compound is available, its recommendations supersede the general guidance provided here.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
II. Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound, as a research chemical, should be treated as hazardous waste unless confirmed otherwise by a specific SDS.
Key Principles of Waste Segregation:
-
Do not mix different waste streams. Keep this compound waste separate from other chemical, biological, or radioactive waste.
-
Solid vs. Liquid Waste: Dispose of solid and liquid waste in separate, clearly labeled containers.[1]
-
Avoid Incompatibles: Do not mix this compound with other chemicals to avoid potentially reactive hazards. For instance, acids and bases should always be stored separately.
III. Step-by-Step Disposal Procedures
A. Disposal of Solid this compound Waste
-
Container Selection: Use the original manufacturer's container if it is in good condition.[2] If not, use a new, clean, and compatible container with a secure, leak-proof screw-on cap.[1] The container should be made of a material that does not react with the chemical.
-
Labeling: Clearly label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: this compound
-
The quantity of waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed waste container in a designated hazardous waste storage area within the laboratory. This area should be secure, well-ventilated, and away from heat sources or ignition. Ensure secondary containment is used to capture any potential leaks.[1]
-
Pickup Request: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not dispose of solid chemical waste in the regular trash.[3]
B. Disposal of Liquid this compound Waste (Solutions)
-
Container Selection: Use a compatible, leak-proof container with a secure screw-on cap.[1] Plastic-coated glass bottles are often a good choice to prevent breakage.
-
Labeling: As with solid waste, label the container clearly with a "Hazardous Waste" tag, specifying the chemical name, concentration, solvent(s), and quantity.
-
Storage: Store the liquid waste container in a designated and properly ventilated area, using secondary containment.
-
Sink Disposal Prohibition: Do not dispose of this compound solutions down the drain.[4] Sewer disposal is only permissible for small quantities of specific, approved chemicals and this compound is not one of them without explicit confirmation.[3][4]
-
Pickup Request: Contact your institution's EH&S for collection and disposal.
C. Disposal of Contaminated Labware
-
Sharps: Chemically contaminated sharps, such as needles, blades, and broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[2]
-
Non-Sharps: Disposable labware (e.g., gloves, pipette tips, bench paper) contaminated with this compound should be collected in a clear plastic bag, which is then placed inside a designated solid chemical waste container.[1][2] Do not use biohazard bags for chemical waste.[2]
-
Empty Containers: An "empty" container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple-rinsing, the container can often be disposed of in the regular trash, but institutional policies may vary.[5]
IV. Decontamination Procedures
Surfaces and equipment contaminated with this compound should be decontaminated. A common method is to wipe the surface with a solvent known to dissolve the compound, followed by a wash with soap and water.[6] All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.[6]
Quantitative Data Summary
While no specific quantitative disposal limits for this compound were found, general laboratory guidelines provide some context for hazardous waste accumulation.
| Parameter | Guideline | Citation |
| Laboratory Waste Accumulation Limit | Generally, no more than 25 gallons of total chemical waste per laboratory before removal is required. | [2] |
| Reactive Hazardous Waste Limit | No more than one (1) quart of reactive acutely hazardous chemical waste. | [2] |
| Sink Disposal (General) | Typically no more than a few hundred grams or milliliters per day of approved chemicals. | [3] |
| pH for Sink Disposal (General) | For approved dilute acids and bases, the pH should be between 5.5 and 10.5. | [3] |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
Mandatory Visualizations
Disposal Decision Pathway for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
A flowchart outlining the decision-making process for the disposal of different forms of this compound waste.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. acs.org [acs.org]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Personal protective equipment for handling SB-237376
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SB-237376, a p38 MAPK inhibitor. In the absence of a specific Safety Data Sheet (SDS), this guide is based on the chemical structure, information on the general class of p38 MAPK inhibitors, and safety data for structurally related compounds. A conservative approach to safety is strongly advised.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a biologically active compound and should be handled with care. A structural component of this compound, 4-nitrobenzamide, is classified as toxic if swallowed and can cause skin and eye irritation.[1] Therefore, it is prudent to treat this compound as a hazardous substance. The following PPE is mandatory for all procedures involving this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the potentially irritating and toxic compound. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the risk of inhaling airborne particles, especially when handling the solid compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure laboratory safety and experimental integrity.
Table 2: Step-by-Step Handling Protocol
| Step | Procedure | Key Considerations |
| 1. Receiving and Storage | Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area, away from incompatible materials. | Follow supplier's storage temperature recommendations. Keep tightly sealed. |
| 2. Preparation of Solutions | All weighing and solution preparation must be conducted within a certified chemical fume hood. Use appropriate solvents as determined by the experimental protocol. | Avoid generating dust. Use a spatula for transferring the solid. |
| 3. Experimental Use | Handle all solutions and experimental setups containing this compound with the prescribed PPE. Clearly label all containers and work areas. | Be mindful of potential splashes or aerosol formation. |
| 4. Spill Management | In case of a spill, evacuate the immediate area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, follow institutional emergency procedures. | Do not attempt to clean up a large spill without appropriate training and equipment. |
| 5. Decontamination | Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use. Dispose of all contaminated materials as hazardous waste. | Ensure thorough cleaning to prevent cross-contamination and accidental exposure. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS department. |
| Contaminated PPE | Dispose of used gloves, bench paper, and other disposable materials in the solid hazardous waste container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the general workflow for handling a research compound of unknown hazard and the logical process for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
